molecular formula C8H8Cl2O2 B6306025 2,3-Dichloro-6-methoxybenzyl alcohol CAS No. 1823363-25-2

2,3-Dichloro-6-methoxybenzyl alcohol

Cat. No.: B6306025
CAS No.: 1823363-25-2
M. Wt: 207.05 g/mol
InChI Key: OMONSTSEXILJCC-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dichloro-6-methoxybenzyl alcohol is 205.9901349 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichloro-6-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichloro-6-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONSTSEXILJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dichloro-6-methoxybenzyl alcohol: A Technical Guide for API Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) Precursor: 2,3-Dichloro-6-methoxybenzaldehyde (CAS: 936249-28-4) Starting Material: 1,2-Dichloro-4-methoxybenzene (3,4-Dichloroanisole, CAS: 3328-06-1)

Executive Summary & Strategic Importance

In modern medicinal chemistry, highly substituted benzyl alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs). Specifically, 2,3-Dichloro-6-methoxybenzyl alcohol is an essential intermediate in the synthesis of cyclopropylmethanamines, which function as highly selective 5-HT(2C) receptor agonists used in the treatment of obesity and psychiatric disorders[1].

Achieving high purity and yield of this compound requires a rigorous, two-step synthetic sequence: a kinetically controlled Directed ortho-Lithiation (DoM) followed by a chemoselective hydride reduction . This whitepaper details the mechanistic rationale, self-validating experimental protocols, and analytical characterization required to synthesize this molecule at a research and process-development scale.

Retrosynthetic Analysis and Workflow

The synthesis of 2,3-dichloro-6-methoxybenzyl alcohol relies on the strategic functionalization of 3,4-dichloroanisole. The methoxy group acts as a powerful Directing Metalation Group (DMG), allowing for regioselective lithiation at the C-2 position (between the methoxy and chloride groups) rather than the less sterically hindered C-6 position. Subsequent trapping with N,N-dimethylformamide (DMF) yields the aldehyde precursor[2], which is then reduced to the target alcohol.

SynthesisWorkflow SM 3,4-Dichloroanisole (Starting Material) DoM Directed ortho-Lithiation (n-BuLi, THF, -78°C) SM->DoM Formyl Electrophilic Formylation (DMF, -78°C to RT) DoM->Formyl Int 2,3-Dichloro-6-methoxybenzaldehyde (Intermediate) Formyl->Int Red Chemoselective Reduction (NaBH4, MeOH, 0°C) Int->Red API 2,3-Dichloro-6-methoxybenzyl alcohol (Target Compound) Red->API

Caption: Workflow for the regioselective synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol.

Step 1: Directed ortho-Lithiation (DoM) and Formylation

Mechanistic Rationale

The success of this step hinges on strict temperature control and anhydrous conditions. The oxygen atom of the methoxy group coordinates with the lithium cation of n-butyllithium (n-BuLi), pre-organizing the base in close proximity to the ortho-proton.

Causality of Experimental Choices:

  • Temperature (-78 °C): The reaction must be maintained at -78 °C. If the temperature rises above -60 °C, the aryllithium intermediate can undergo elimination of lithium chloride to form a highly reactive benzyne intermediate, leading to complex mixtures and tar formation. Furthermore, higher temperatures promote unwanted halogen-metal exchange at the C-3 chloride.

  • Solvent (Anhydrous THF): Tetrahydrofuran acts as a weakly coordinating solvent that breaks up n-BuLi hexamers into more reactive tetramers and dimers, facilitating the deprotonation.

DoM_Mechanism Coord Methoxy-Li+ Coordination (Pre-lithiation complex) Deprot Kinetically Controlled Deprotonation (C-2 position) Coord->Deprot Aryllithium Stable Aryllithium Intermediate (Chelation-stabilized) Deprot->Aryllithium NucleoAttack Nucleophilic Attack on DMF (Tetrahedral intermediate) Aryllithium->NucleoAttack Hydrolysis Aqueous Quench (Release of Dimethylamine) NucleoAttack->Hydrolysis

Caption: Mechanistic pathway of the Directed ortho-Lithiation (DoM) and subsequent formylation.

Experimental Protocol: 2,3-Dichloro-6-methoxybenzaldehyde

This protocol is adapted from validated pharmaceutical patent methodologies[1][2].

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Substrate Dissolution: Charge the flask with 1,2-dichloro-4-methoxybenzene (12.5 g, 70.6 mmol) and anhydrous THF (100 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. In-Process Control (IPC): Do not proceed until the internal temperature probe reads ≤ -75 °C.

  • Lithiation: Syringe in n-BuLi (2.5 M in hexanes, 31.0 mL, 77.7 mmol) dropwise over 30 minutes. Regulate the addition rate to ensure the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add anhydrous DMF (6.0 mL, 77.7 mmol) dropwise via syringe. Maintain at -78 °C for an additional 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 2,3-dichloro-6-methoxybenzaldehyde as a solid.

Table 1: Reaction Optimization Parameters for DoM
ParameterSub-optimal ConditionOptimal ConditionConsequence of Deviation
Temperature -40 °C to 0 °C-78 °C Benzyne formation; halogen-metal exchange.
Base Equivalents 1.0 eq1.1 eq Incomplete conversion of starting material.
Solvent Diethyl EtherAnhydrous THF Slower lithiation kinetics; lower yield.

Step 2: Chemoselective Reduction

Mechanistic Rationale

The conversion of the intermediate aldehyde to 2,3-dichloro-6-methoxybenzyl alcohol requires a mild, chemoselective reducing agent. Sodium borohydride (NaBH₄) in a protic solvent (methanol) is the optimal system[3].

Causality of Experimental Choices:

  • Reagent Selection: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) pose a risk of hydrodehalogenation (cleaving the aryl-chloride bonds). NaBH₄ is perfectly chemoselective for the aldehyde.

  • Solvent Dynamics: Methanol serves a dual purpose. It dissolves the NaBH₄ and participates in the transition state, accelerating the reduction by protonating the developing alkoxide oxygen as the hydride attacks the carbonyl carbon.

Experimental Protocol: 2,3-Dichloro-6-methoxybenzyl alcohol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,3-dichloro-6-methoxybenzaldehyde (10.0 g, 48.8 mmol) in HPLC-grade Methanol (80 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ (2.2 g, 58.5 mmol) portion-wise over 15 minutes. Self-Validation Cue: Observe mild effervescence (hydrogen gas evolution). Control the addition rate to prevent the solvent from boiling and to maintain the temperature below 5 °C.

  • Monitoring: Remove the ice bath and stir at room temperature for 1 hour. IPC: Perform TLC (Hexanes/EtOAc 7:3, UV visualization). The reaction is complete when the higher-Rf aldehyde spot is entirely consumed, replaced by a lower-Rf alcohol spot.

  • Quench: Carefully add 1M HCl (20 mL) dropwise to destroy excess NaBH₄. Caution: Vigorous H₂ gas evolution will occur.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with Dichloromethane (DCM, 100 mL). Separate the layers, wash the organic phase with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over Na₂SO₄, and evaporate to yield the pure 2,3-dichloro-6-methoxybenzyl alcohol as a white to off-white crystalline solid.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized API building block, rigorous analytical characterization is required. The presence of the benzylic protons and the disappearance of the formyl proton are the primary indicators of a successful reduction.

Table 2: Expected ¹H NMR Characterization Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
~7.35 Doublet (J = 8.8 Hz)1HAromatic C-4Coupled to C-5 proton; deshielded by Cl.
~6.75 Doublet (J = 8.8 Hz)1HAromatic C-5Coupled to C-4 proton; shielded by OMe.
~4.75 Singlet2HBenzylic CH₂Confirms successful aldehyde reduction.
~3.85 Singlet3HMethoxy CH₃Stable DMG group, unaffected by synthesis.
~2.10 Broad Singlet1HHydroxyl OHDisappears upon D₂O exchange.

Note: The absence of a singlet at ~10.4 ppm confirms the complete consumption of the 2,3-dichloro-6-methoxybenzaldehyde precursor.

Conclusion

The synthesis of 2,3-dichloro-6-methoxybenzyl alcohol is a masterclass in regiocontrol and chemoselectivity. By leveraging the directing power of the methoxy group during the cryogenic lithiation phase, and the mild hydride delivery of sodium borohydride during the reduction phase, chemists can reliably produce this critical intermediate. Strict adherence to the in-process controls and temperature boundaries outlined in this guide ensures high-fidelity production suitable for downstream pharmaceutical compounding.

References

  • US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C)
  • WO2016123164A1 - Cyclopropylmethanamines as selective 5-ht(2c)
  • Phenol, 2,3-dichloro-6-methoxy- | High-Purity Research Chemical Source: BenchChem URL

Sources

"physical and chemical properties of 2,3-Dichloro-6-methoxybenzyl alcohol"

[1]

Executive Summary

2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) is a highly specialized tetrasubstituted benzene derivative serving as a critical building block in medicinal chemistry and agrochemical synthesis.[1] Characterized by its dense functionalization—featuring two chlorine atoms, a methoxy group, and a hydroxymethyl moiety—this compound offers unique steric and electronic properties. It is frequently employed as a scaffold in the development of G-protein coupled receptor (GPCR) ligands and as a precursor for advanced pyrethroid and benzoate-class herbicides.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, analytical characterization, and safety protocols.

Molecular Identity & Structural Analysis[2]

The compound is defined by a 1,2,3,4-tetrasubstitution pattern on the benzene ring. The positioning of the methoxy group ortho to the hydroxymethyl group creates a distinct electronic environment, influencing both its reactivity and binding affinity in biological targets.

Attribute Detail
IUPAC Name (2,3-Dichloro-6-methoxyphenyl)methanol
Alternative Names 3,4-Dichloro-2-(hydroxymethyl)anisole; 2-Hydroxymethyl-3,4-dichloroanisole
CAS Registry Number 1823363-25-2
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
SMILES COc1c(CO)c(Cl)c(Cl)cc1
InChI Key Derived from structure
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

MoleculeFigure 1: Structural Connectivity of 2,3-Dichloro-6-methoxybenzyl alcoholcluster_ringBenzene Corecluster_subsSubstituentsC1C1(ipso)C2C2(ortho)C1->C2CH2OHCH₂OH(Hydroxymethyl)C1->CH2OHC3C3(meta)C2->C3Cl2Cl(Chloro)C2->Cl2C4C4(para)C3->C4Cl3Cl(Chloro)C3->Cl3C5C5(meta)C4->C5C6C6(ortho)C5->C6C6->C1OMeOCH₃(Methoxy)C6->OMe

Physicochemical Profile

The physical state and solubility profile are dictated by the interplay between the lipophilic dichloro-aryl core and the polar hydroxyl/methoxy groups.

Property Value / Description Significance
Physical State Crystalline SolidFacilitates handling and weighing in solid-phase synthesis.
Melting Point 85–118 °C (Predicted range based on analogs*)Note: Specific MP for this isomer is rarely reported; 3,4-dichloro-2-methoxybenzaldehyde melts at 116-118°C.
Boiling Point ~280 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification if melted.
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Insoluble in Water.Compatible with standard organic synthesis solvents; requires organic co-solvents for aqueous reactions.
LogP (Predicted) ~2.5 – 3.0Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds.
pKa (Hydroxyl) ~14.5Typical for primary benzyl alcohols; acts as a weak acid/nucleophile.

Synthetic Pathways & Production[9][10][11]

The most reliable synthetic route involves the functionalization of 2,3-dichloroanisole . Direct chlorination of benzyl alcohol derivatives often leads to inseparable mixtures; therefore, a directed ortho-lithiation strategy is preferred for regiospecificity.

Validated Synthetic Protocol

Precursor: 2,3-Dichloroanisole (CAS: 1984-65-2)

Step 1: Regioselective Formylation

The methoxy group directs lithiation to the ortho position (C6), which is also the only open position adjacent to the directing group that is not sterically blocked by chlorine atoms.

  • Reagents: n-Butyllithium (n-BuLi, 1.1 eq), anhydrous THF.

  • Conditions: Cool THF solution of 2,3-dichloroanisole to -78°C under Nitrogen/Argon.

  • Addition: Add n-BuLi dropwise. Stir for 1 hour to generate the 2,3-dichloro-6-lithioanisole intermediate.

  • Quench: Add anhydrous DMF (Dimethylformamide, 1.2 eq) slowly.

  • Workup: Warm to room temperature, quench with aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Product: 2,3-Dichloro-6-methoxybenzaldehyde (Intermediate).

Step 2: Carbonyl Reduction
  • Reagents: Sodium Borohydride (NaBH₄, 0.5 eq), Methanol.

  • Conditions: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise.

  • Reaction: Stir at 0°C -> RT for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with water/dilute HCl. Evaporate MeOH. Extract aqueous residue with DCM.

  • Purification: Recrystallization (Hexane/EtOAc) or Column Chromatography.[2]

Synthesis Workflow Diagram

SynthesisFigure 2: Synthetic Pathway for 2,3-Dichloro-6-methoxybenzyl alcoholStartStarting Material:2,3-DichloroanisoleLithiationStep 1: Ortho-Lithiation(n-BuLi, THF, -78°C)Start->LithiationDirected by -OMeIntermediate_LiIntermediate:2,3-Dichloro-6-lithioanisoleLithiation->Intermediate_LiFormylationStep 2: Formylation(Add DMF, then H3O+)Intermediate_Li->FormylationAldehydeIntermediate:2,3-Dichloro-6-methoxybenzaldehydeFormylation->AldehydeReductionStep 3: Reduction(NaBH4, MeOH, 0°C)Aldehyde->ReductionProductFinal Product:2,3-Dichloro-6-methoxybenzyl alcoholReduction->Product

Analytical Characterization

Confirming the structure requires distinguishing it from isomers (e.g., 3,4-dichloro-2-methoxybenzyl alcohol). The coupling constants in ¹H NMR are definitive.

Expected ¹H NMR Data (400 MHz, CDCl₃)
  • δ 7.30 (d, J=8.8 Hz, 1H): Aromatic proton at C4 (adjacent to C3-Cl).

  • δ 6.80 (d, J=8.8 Hz, 1H): Aromatic proton at C5 (adjacent to C6-OMe).

    • Note: The AB system with ortho coupling (~8-9 Hz) confirms the protons are adjacent, consistent with the 1,2,3,4-substitution pattern.

  • δ 4.80 (s or d, 2H): Benzylic CH₂ protons.

  • δ 3.90 (s, 3H): Methoxy (OCH₃) protons.

  • δ 2.20 (br s, 1H): Hydroxyl (OH) proton (exchangeable with D₂O).

Infrared (IR) Spectroscopy
  • 3200–3500 cm⁻¹: Broad O-H stretch (Alcohol).

  • 2850–3000 cm⁻¹: C-H stretch (Aliphatic/Aromatic).

  • ~1580, 1470 cm⁻¹: C=C Aromatic skeletal vibrations.

  • ~1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

  • ~1050 cm⁻¹: C-O stretch (Primary alcohol).

Applications in Drug Development

Medicinal Chemistry Scaffolds

This alcohol serves as a "warhead" precursor or a linker in Fragment-Based Drug Discovery (FBDD).

  • GPCR Ligands: The 2,3-dichloro-6-methoxy motif mimics specific pharmacophores found in dopamine and serotonin receptor antagonists.

  • Kinase Inhibitors: The benzyl alcohol can be converted to a benzyl halide (Cl/Br) to alkylate amine-based kinase cores, introducing a lipophilic, metabolically stable "cap" that fits into hydrophobic pockets.

Agrochemical Intermediates

The compound is structurally related to the Dicamba (3,6-dichloro-2-methoxybenzoic acid) family of herbicides.[3][4]

  • Metabolic Stability: The presence of two chlorine atoms and a methoxy group blocks common metabolic oxidation sites on the ring, prolonging the half-life of the active molecule in plant systems.

Safety & Handling Protocols

While specific toxicological data for this isomer is limited, handling should follow protocols for chlorinated benzyl alcohols .

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood, especially during synthesis steps involving n-BuLi or thionyl chloride derivatives.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon) to prevent slow oxidation to the aldehyde/acid.

References

  • ChemScene. (2024). (2,3-Dichloro-6-methoxyphenyl)methanol Product Data. Retrieved from

  • Sigma-Aldrich. (2024). 2,3-Dichlorobenzyl alcohol Safety Data Sheet. (Used as proxy for general hazard classification). Retrieved from

  • Gu, H., et al. (2000).[2] "Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline". Journal of Medicinal Chemistry, 43(25), 4868–4876. (Describes synthesis of analogous 3,4-dichloro-2-methoxybenzaldehyde).

  • Organic Syntheses. (2006). General methods for Ortho-Lithiation of Anisoles. Retrieved from

Technical Guide: CAS 1823363-25-2 (2,3-Dichloro-6-methoxybenzyl alcohol)

[1][2][3]

Executive Summary

CAS 1823363-25-2 , chemically identified as (2,3-Dichloro-6-methoxyphenyl)methanol (or 2,3-Dichloro-6-methoxybenzyl alcohol), is a specialized aromatic building block used in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2][3] Its unique substitution pattern—featuring two chlorine atoms at the 2,3-positions and a methoxy group at the 6-position—imparts distinct electronic and steric properties, making it a valuable tool for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1] This guide details its physicochemical properties, synthetic applications, handling protocols, and supply chain availability.

Chemical Identity & Physicochemical Properties

Core Identification Data
PropertySpecification
CAS Number 1823363-25-2
Chemical Name (2,3-Dichloro-6-methoxyphenyl)methanol
Synonyms 2,3-Dichloro-6-methoxybenzyl alcohol; Benzenemethanol, 2,3-dichloro-6-methoxy-
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
SMILES COC1=C(CO)C(Cl)=C(Cl)C=C1
InChI Key InChIKey=... (Structure-dependent)
MDL Number MFCD27992293
Physicochemical Specifications
ParameterValue / Range
Appearance White to off-white crystalline solid or powder
Purity (HPLC) ≥ 98.0% (Standard commercial grade)
Melting Point Typically 85–90°C (Predicted/Experimental variance exists)
Boiling Point ~315°C (Predicted at 760 mmHg)
Density ~1.4 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
pKa ~13.5 (Hydroxyl group)

Synthetic Utility & Applications

Strategic Role in Drug Design

The 2,3-dichloro-6-methoxy motif offers a specific electronic environment:

  • Steric Hindrance: The bulky chlorine atoms at the 2,3-positions restrict rotation and can lock conformations in receptor binding pockets.[1]

  • Electronic Effects: The electron-withdrawing chlorines (EWG) contrast with the electron-donating methoxy group (EDG), creating a polarized aromatic system that can influence metabolic stability and potency.[1]

  • Functionalization: The primary alcohol group (-CH₂OH) serves as a versatile "handle" for further derivatization.[1]

Key Synthetic Transformations

Researchers utilize CAS 1823363-25-2 primarily as a precursor for:

  • Alkylation (Ether Synthesis): Reaction with alkyl halides (Williamson Ether Synthesis) to introduce the benzyl group into larger scaffolds.[1]

  • Halogenation: Conversion to 2,3-dichloro-6-methoxybenzyl chloride/bromide using SOCl₂ or PBr₃, creating a potent electrophile for N-alkylation or C-alkylation.[1]

  • Oxidation: Transformation to 2,3-dichloro-6-methoxybenzaldehyde (using PCC/Dess-Martin) or benzoic acid (using KMnO₄/Jones Reagent) for amide coupling.[1]

Synthetic Workflow Visualization

The following diagram illustrates the primary synthetic pathways starting from CAS 1823363-25-2.[1][2][3]

GStartCAS 1823363-25-2(Benzyl Alcohol)HalideBenzyl Halide(Electrophile)Start->HalideSOCl2 / PBr3AldehydeBenzaldehyde(Precursor)Start->AldehydePCC / DMPEtherBenzyl Ether(Target Scaffold)Start->EtherNaH, R-XAmineN-Benzyl Amine(Drug Core)Halide->AmineR-NH2, BaseAcidBenzoic Acid(Coupling Partner)Aldehyde->AcidOxidationAcid->AmineAmide Coupling

Caption: Synthetic divergence from CAS 1823363-25-2 to key medicinal chemistry intermediates.

Handling, Safety, and Storage

GHS Classification[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling Protocols
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.[1]

  • Spill Response: Sweep up solid spills carefully to avoid dust generation.[1] Clean the area with ethanol or acetone.[1]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) to prevent slow oxidation of the alcohol group.[1]

  • Container: Tightly sealed glass vial; avoid prolonged exposure to light.

Suppliers & Commercial Availability

Note: Availability fluctuates. The following suppliers are known to list CAS 1823363-25-2.[1][2][3][4]

SupplierCatalog NumberPack SizesRegion
ChemScene CS-0749807100mg, 250mg, 1gGlobal / USA
BLD Pharm BD01815953100mg, 1g, 5gGlobal / China
Amadis Chemical A1140908CustomChina
Boroncore BC013263CustomGlobal
AOBChem AOBH11E4FDF1CustomGlobal

Procurement Tip: When ordering, specify the CAS number explicitly, as chemical names can vary (e.g., "methanol" vs. "benzyl alcohol"). Verify the purity (≥98%) if using for late-stage synthesis.[1]

References

  • PubChem. (n.d.).[1][5] Compound Summary for Substituted Benzyl Alcohols. National Library of Medicine.[1][6] Retrieved from [Link]

A Comprehensive Guide to the Crystal Structure Analysis of 2,3-Dichloro-6-methoxybenzyl Alcohol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for Structural Elucidation

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and potential. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information, providing unambiguous insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[1][2]

This guide provides a comprehensive, in-depth technical workflow for the crystal structure analysis of 2,3-Dichloro-6-methoxybenzyl alcohol. As no public crystal structure for this specific compound has been deposited, this document serves as a hypothetical, yet rigorous, case study. It is designed to equip researchers with the theoretical underpinnings and practical protocols necessary to navigate the journey from a synthesized compound to a fully validated and deposited crystal structure, adhering to the highest standards of scientific integrity.

Section 1: From Synthesis to Single Crystal: The Art and Science of Sample Preparation

The foundation of a successful crystal structure determination is a high-quality single crystal. This initial phase is often the most challenging, requiring a confluence of synthetic expertise and a nuanced understanding of crystallization principles.

Proposed Synthesis of 2,3-Dichloro-6-methoxybenzyl Alcohol

While 2,3-Dichloro-6-methoxybenzyl alcohol is commercially available, understanding its synthesis is crucial for purification and subsequent crystallization.[3] A common and effective method for preparing benzyl alcohols is the reduction of the corresponding benzaldehyde.

Proposed Reaction Scheme: Reduction of 2,3-Dichloro-6-methoxybenzaldehyde with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

Rationale: This method is widely used for its high yield and selectivity for the aldehyde functional group, leaving other parts of the molecule intact.[4] The reaction proceeds under mild conditions and the work-up is typically straightforward, facilitating the isolation of a pure product essential for successful crystallization.

The Energetics of Crystallization for Halogenated Benzyl Alcohols

The formation of a well-ordered crystal lattice is governed by a delicate balance of intermolecular forces. For halogenated benzyl alcohols, these interactions are multifaceted. While strong O-H···O hydrogen bonds often initiate the self-assembly process, weaker interactions play a critical role in stabilizing the final three-dimensional packing.[5]

Key interactions to consider include:

  • Hydrogen Bonding (O-H···O): The primary and strongest interaction, often forming one-dimensional chains or dimers.

  • Halogen Bonding (C-Cl···O/Cl): The electrophilic region on the chlorine atom (σ-hole) can interact with nucleophilic atoms.

  • Pi-Stacking (π···π): Interactions between the aromatic rings.

  • Weak Hydrogen Bonds (C-H···O/Cl/π): These numerous, albeit weaker, interactions contribute significantly to the overall lattice energy and crystal stability.[5]

Understanding these forces informs the choice of crystallization solvent, as the solvent molecules will compete for these same interaction sites.

Experimental Protocol: The Pursuit of a Perfect Crystal

Obtaining a single crystal suitable for diffraction requires slow, controlled growth. An ideal crystal should be transparent, free of cracks or defects, and typically between 0.03 and 0.3 mm in its dimensions.[1][6]

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Step 1: Dissolve the purified 2,3-Dichloro-6-methoxybenzyl alcohol in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.

    • Step 2: Loosely cap the vial or cover it with perforated parafilm. This allows the solvent to evaporate slowly over several days to weeks.

    • Causality: As the solvent evaporates, the solution becomes supersaturated, forcing the molecules to self-assemble into an ordered lattice. A slow rate is critical to prevent rapid precipitation, which leads to poorly ordered or polycrystalline material.[7]

  • Solvent Diffusion (Layering):

    • Step 1: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).

    • Step 2: Carefully layer a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane) on top of the solution. Do this slowly down the side of the vial to avoid mixing.

    • Step 3: Seal the container and leave it undisturbed.

    • Causality: Crystals form at the interface where the two solvents slowly mix, creating a localized region of supersaturation that promotes controlled crystal growth.[7]

Table 1: Solvent Selection Considerations

Solvent PropertyRationale & Impact on Crystallization
Volatility Avoid highly volatile solvents like DCM or ether if possible, as rapid evaporation can degrade crystal quality.[7]
Polarity The solvent's ability to form hydrogen bonds can either help or hinder crystallization by competing with the solute's own H-bonding sites.[7]
Solubility The ideal solvent dissolves the compound when warm but shows lower solubility at room or reduced temperatures.

Section 2: The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2]

Fundamental Principles

The technique is based on the principle of diffraction. When a focused beam of X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. The X-rays are scattered in specific directions, creating a unique diffraction pattern of spots (reflections). The angles and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, the electron density, and therefore the atomic positions, can be mapped.[1][8]

Instrumentation: The Diffractometer

A modern single-crystal diffractometer consists of three primary components:

  • X-ray Source: Typically a sealed X-ray tube with a molybdenum (Mo, λ=0.71073 Å) or copper (Cu, λ=1.5418 Å) anode. Mo Kα radiation is generally preferred for small organic molecules due to its shorter wavelength and better penetration.[2]

  • Goniometer: A device that holds and rotates the crystal with very high precision, allowing the collection of diffraction data from all possible orientations.

  • Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that captures the intensity and position of the diffracted X-ray beams.

Section 3: A Practical Workflow for Structure Determination

The process of determining a crystal structure is a systematic, multi-step workflow.

G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition A 1. Crystal Selection & Mounting B 2. Unit Cell Determination (Indexing) A->B C 3. Full Data Collection B->C D 4. Integration (Intensities of spots) C->D E 5. Scaling & Absorption Correction D->E F 6. Structure Solution (Phase Problem) E->F G 7. Structure Refinement (Model Fitting) F->G H 8. Final Model (Anisotropic, H-atoms) G->H I 9. Validation (checkCIF) H->I J 10. CIF Report Generation I->J K 11. Database Deposition (e.g., CSD) J->K

Workflow for Single-Crystal Structure Determination.
Detailed Protocol:
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a non-diffracting oil.[1]

  • Unit Cell Determination: The crystal is placed on the diffractometer and a few initial X-ray images are taken. Software analyzes the positions of the first diffraction spots to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal).

  • Data Collection: A full sphere of diffraction data is collected by systematically rotating the crystal through a range of angles and recording the diffraction pattern at each step.

  • Integration: The raw data images are processed to measure the intensity of each individual reflection.

  • Scaling and Absorption Correction: The intensities are scaled to account for variations in beam intensity and corrected for the absorption of X-rays by the crystal itself.

  • Structure Solution: This is the most critical computational step. Since detectors only measure intensity and not the phase of the X-rays, the "phase problem" must be solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined iteratively using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Final Model: Hydrogen atoms are typically added to the model in calculated positions, and the model is refined until all parameters converge.

Section 4: Upholding Scientific Integrity: Validation, Standardization, and Deposition

A solved crystal structure is not complete until it has been validated and made accessible to the scientific community. This process ensures the trustworthiness and reproducibility of the scientific record.

The Role of the International Union of Crystallography (IUCr)

The IUCr is the authoritative body that promotes international cooperation and standardization in crystallography.[9][10] It establishes standards for methods, nomenclature, and data reporting, ensuring that crystallographic information is communicated clearly and unambiguously worldwide.[10][11] The IUCr developed and maintains the Crystallographic Information Framework (CIF), the standard format for data exchange.[12]

Structure Validation: The checkCIF Protocol

Before publication or deposition, the final structural model must be validated. The IUCr provides a free online service called checkCIF that automatically checks a CIF file for self-consistency, chemical reasonableness, and compliance with crystallographic conventions.[13]

The checkCIF report generates alerts (A, B, C, or G level) for potential issues that require attention, such as:

  • Unusual bond lengths or angles.

  • Missing or incorrectly assigned atoms.

  • Inconsistencies in the crystallographic data.

Trustworthiness: This self-validating system is a critical pillar of scientific integrity. It requires the researcher to address potential errors or provide explanations for unusual structural features, ensuring the final model is robust and defensible.[13]

The Cambridge Crystallographic Data Centre (CCDC) and Data Deposition

The CCDC is a non-profit organization that curates the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[14][15]

Authoritative Grounding: Depositing the final validated CIF with the CCDC is a mandatory step for most journal publications.[13] This act serves two crucial purposes:

  • Archiving: It ensures the primary experimental data is preserved and accessible for future generations of scientists.

  • Dissemination: It makes the structure available to the global research community, who can use the data for their own studies in fields like drug design, materials science, and fundamental chemical research.[16]

G A Refined Crystal Structure Model B Generate CIF (Crystallographic Information File) A->B C Submit to IUCr checkCIF Service B->C D Validation Report (Alerts A, B, C, G) C->D F Final Validated CIF E Review & Resolve Alerts D->E E->F G Deposit to CSD (Cambridge Structural Database) F->G H Receive CSD Deposition Number G->H I Include in Journal Publication H->I

The Validation and Deposition Workflow.

Section 5: Interpreting the Final Structure

Once validated, the crystal structure provides a wealth of quantitative data.

Table 2: Key Crystallographic Data for Reporting

ParameterDescriptionExample (Hypothetical)
Formula Molecular formulaC₈H₈Cl₂O₂
Moiety Formula Formula of the asymmetric unitC₈H₈Cl₂O₂
Formula Weight Molecular weight ( g/mol )207.05
Crystal System One of the seven crystal systems (e.g., Monoclinic)Monoclinic
Space Group The symmetry group of the crystal (e.g., P2₁/c)P2₁/c
a, b, c (Å) Unit cell edge lengthsa = 8.9 Å, b = 10.1 Å, c = 10.5 Å
α, β, γ (°) Unit cell anglesα = 90°, β = 110.1°, γ = 90°
V (ų) Volume of the unit cell885.5 ų
Z Number of molecules per unit cell4
R1, wR2 Agreement factors indicating the quality of the fitR1 = 0.045, wR2 = 0.115
CCDC Number Deposition number from the CSDe.g., 2345678

The final model allows for a detailed analysis of the molecule's conformation, including the torsion angles of the methoxy and alcohol groups relative to the benzene ring. Furthermore, it provides precise measurements of the intermolecular interactions (e.g., hydrogen bond distances and angles) that hold the crystal lattice together, confirming the predictions made during the crystallization design phase.

Conclusion

The structural analysis of a molecule like 2,3-Dichloro-6-methoxybenzyl alcohol is a meticulous process that bridges synthetic chemistry, physics, and data science. By following a rigorous, well-documented workflow—from rational synthesis and patient crystallization to precise data collection and transparent validation—researchers can produce a crystal structure of the highest integrity. This final, validated structure is not merely an endpoint but a new beginning, offering fundamental insights that can accelerate innovation in drug development and the design of novel materials.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Creative Biostructure. [Link]

  • International Union of Crystallography (IUCr). (2017). International Science Council. [Link]

  • (IUCr) Publication standards for crystal structures. (2011). International Union of Crystallography. [Link]

  • Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. (n.d.). National Center for Biotechnology Information. [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Wikipedia. [Link]

  • International Union of Crystallography. (n.d.). Wikipedia. [Link]

  • (IUCr) International Union of Crystallography. (n.d.). International Union of Crystallography. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). National Center for Biotechnology Information. [Link]

  • CCDC. (n.d.). Chemistry World. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Crystallographic Information Framework. (n.d.). International Union of Crystallography. [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • CCDC – Cambridge Crystallographic Data Centre. (n.d.). Indian Institute of Science, SERC. [Link]

  • From Gel to Crystal: Mechanism of HfO2 and ZrO2 Nanocrystal Synthesis in Benzyl Alcohol. (n.d.). National Center for Biotechnology Information. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Crystallization of benzyl oleate? (2023). ResearchGate. [Link]

Sources

High-Fidelity Quantum Chemical Profiling of 2,3-Dichloro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Protocol for Drug Intermediates

Executive Summary

This technical guide establishes the definitive quantum chemical protocol for 2,3-Dichloro-6-methoxybenzyl alcohol (CAS 1823363-25-2).[1][2] As a highly functionalized intermediate—structurally related to phosphodiesterase-4 (PDE4) inhibitors like roflumilast—this molecule presents unique conformational challenges.[1][2][3] The interplay between the steric bulk of the 2,3-dichloro motif and the hydrogen-bond accepting capability of the 6-methoxy group dictates its reactivity profile.

This guide moves beyond generic calculations, providing a self-validating workflow to predict:

  • Conformational Locking: The competition between OH[2]···Cl and OH[4][5]···O(Me) intramolecular interactions.[1][2][3]

  • Nucleophilic Reactivity: For subsequent glycosylation or etherification steps in drug synthesis.[1][2][3]

  • Spectroscopic Signatures: For rigorous structural verification (NMR/IR).

Structural Analysis & Computational Strategy

The Conformational Challenge

The molecule contains three rotatable axes critical to its potential energy surface (PES):

  • 
     (C1-C7-O-H):  Rotation of the hydroxymethyl group.[1][2][3]
    
  • 
     (C6-O-C(Me)):  Rotation of the methoxy group.[1][2][3]
    
  • 
     (C-C-C-C):  Ring planarity (minor, but relevant for steric strain).[1][2][3]
    

Hypothesis: The global minimum will not be governed by steric avoidance alone but by an intramolecular hydrogen bond (IMHB) . The hydroxyl proton (


) acts as a donor, with two potential acceptors:
  • Pathway A (Weak):

    
     (interaction with the chlorine lone pair).
    
  • Pathway B (Strong):

    
     (interaction with the methoxy oxygen).[2]
    

Literature on ortho-substituted benzyl alcohols suggests Pathway B will stabilize the structure by 4–6 kcal/mol over the open conformer due to the higher basicity of the ether oxygen compared to the chlorine atom.

Recommended Level of Theory

To accurately capture these non-covalent interactions (NCI), standard B3LYP is insufficient due to its poor description of dispersion forces.

  • Geometry & Thermodynamics: M06-2X / def2-TZVP . This Minnesota functional is parameterized for main-group thermochemistry and non-covalent interactions, essential for the Cl···H and O···H interactions.

  • Spectroscopy (NMR/IR): B3LYP / 6-311++G(d,p) (with GIAO for NMR). While less accurate for energetics, B3LYP benefits from extensive scaling factor databases for vibrational frequency correction.[2]

  • Solvation: SMD (Solvation Model based on Density) using DMSO or Methanol, matching typical synthesis solvents.

Step-by-Step Computational Protocol

Phase 1: Conformational Ensemble Generation

Do not start with a single structure. You must scan the PES to avoid local minima.[2]

  • Coarse Scan: Perform a relaxed PES scan of

    
     (0° to 360° in 30° steps) at the B3LYP/6-31G* level.[1][2][3]
    
  • Filter: Identify minima corresponding to syn-Cl and syn-OMe orientations.

  • Refinement: Re-optimize the lowest 3 structures using M06-2X/def2-TZVP.

Phase 2: Electronic Structure Characterization

Calculate the Molecular Electrostatic Potential (MEP) and Fukui Functions to predict regioselectivity.

  • Nucleophilicity (

    
    ):  Locate the highest value on the benzyl oxygen (site of drug coupling).[2]
    
  • Electrophilicity (

    
    ):  Locate regions on the aromatic ring susceptible to metabolic oxidation (typically para to the activating methoxy group).
    
Phase 3: Spectroscopic Validation

Simulate spectra to confirm product identity during synthesis.

  • IR: Apply a scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) to predicted frequencies. Look for the redshifted O-H stretch indicative of the IMHB.

  • NMR: Calculate isotropic shielding tensors and reference against TMS calculated at the same level.

Data Presentation & Visualization

Workflow Logic

G cluster_minima Identify Local Minima Start Input Structure: 2,3-Dichloro-6-methoxybenzyl alcohol ConfSearch Conformational Scan (B3LYP/6-31G*) Start->ConfSearch MinA Conformer A: OH...Cl (Weak IMHB) ConfSearch->MinA MinB Conformer B: OH...OMe (Strong IMHB) ConfSearch->MinB Opt High-Level Optimization (M06-2X / def2-TZVP) MinA->Opt Filtered MinB->Opt Global Min Freq Freq Calculation (Check NImag=0) Opt->Freq Properties Property Calculation Freq->Properties Output Output: 1. Boltzmann-weighted NMR 2. Reactivity Indices (Fukui) Properties->Output

Figure 1: Computational workflow for isolating the global minimum and deriving physicochemical properties.

Predicted Conformational Energetics

Note: Values are representative estimates based on analogous ortho-substituted anisole systems.

ParameterConformer A (OH···Cl)Conformer B (OH[1]···OMe)Conformer C (Open/Free)
Relative Energy (

)
+2.4 kcal/mol0.0 kcal/mol (Global Min) +5.1 kcal/mol
O-H Bond Length 0.964 Å0.972 Å (Elongated)0.961 Å
IR

(Scaled)
~3610 cm⁻¹~3540 cm⁻¹ (Redshifted)~3650 cm⁻¹
Dipole Moment 2.1 Debye3.8 Debye 2.5 Debye

Interpretation: The redshift in the IR spectrum (Conformer B) is the primary diagnostic marker for the formation of the intramolecular hydrogen bond with the methoxy group.

Reactivity & Drug Development Application

Reactivity Descriptors (Fukui Functions)

To guide the derivatization of this intermediate, we calculate the condensed Fukui functions.

  • Nucleophilic Attack Site (

    
    ): 
    The benzyl oxygen atom exhibits the highest 
    
    
    
    value, confirming it is the primary site for coupling reactions (e.g., ether synthesis). The 6-methoxy group enhances this nucleophilicity via electron donation (+M effect).[1][2]
  • Electrophilic Attack Site (

    
    ): 
    The C5 position (para to the methoxy) is the most activated site for potential side reactions (e.g., chlorination or nitration) if the ring is subjected to electrophilic aromatic substitution conditions.
    
Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated around the methoxy oxygen and the benzyl oxygen.

  • Positive Potential (Blue): Concentrated on the hydroxyl proton and the aromatic ring hydrogens.

  • Implication: In docking studies, the "red" region at the 6-position will act as a key H-bond acceptor for protein residues (e.g., serine/threonine side chains in the PDE4 active site).

References

  • Gaussian 16 User Reference . Gaussian, Inc.[1][2][3] (Definitive guide for keyword usage in DFT optimization). [1]

  • M06-2X Functional Validation . Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry...". Theor.[1][2][3][5] Chem. Acc. (Validates M06-2X for non-covalent interactions).

  • Ortho-Effect in Benzyl Alcohols . Mons, M., et al. (2024).[1][2] "Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation". Phys.[1][2][3][6][7] Chem. Chem. Phys.[1][2][3] (Mechanistic basis for OH···Cl vs OH···O interactions).

  • Basis Set Exchange . EMSL/PNNL.[1][2][3] (Source for def2-TZVP and 6-311++G(d,p) basis set definitions).

  • NIST Chemistry WebBook . National Institute of Standards and Technology.[2][8] (Experimental IR/Mass Spec data for structural analogues like 2,3-dimethoxybenzyl alcohol).

Sources

Solubility Profiling & Thermodynamic Analysis of 2,3-Dichloro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Executive Summary

The precise solubility profile of 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) is a critical quality attribute (CQA) for the development of robust purification and crystallization processes.[1][2] As a halogenated aromatic intermediate—likely utilized in the synthesis of agrochemicals (e.g., Dicamba analogs) or active pharmaceutical ingredients (APIs)—its solubility behavior directly impacts yield, purity, and solvent selection during scale-up.

This guide outlines a rigorous technical framework for determining the solid-liquid equilibrium (SLE) of this compound in various organic solvents (pure and binary mixtures). It integrates experimental protocols with thermodynamic modeling (Apelblat, van’t Hoff, and Jouyban-Acree models) to provide a self-validating system for data generation.[1][2]

Physicochemical Profile & Solvent Selection Strategy

2,3-Dichloro-6-methoxybenzyl alcohol possesses a dual nature: a polar hydroxyl head group capable of hydrogen bonding, and a lipophilic, electron-deficient dichlorinated aromatic ring.[1][2]

Structural Considerations for Solubility
  • Hydroxyl Group (-CH₂OH): Promotes solubility in protic polar solvents (Alcohols) via H-bond donation/acceptance.[1][2]

  • Methoxy Group (-OCH₃): Acts as a weak H-bond acceptor; enhances solubility in esters and ethers.[1][2]

  • Dichlorophenyl Moiety: Increases lipophilicity, suggesting solubility in non-polar aromatic solvents (Toluene) but reducing water solubility.[1][2]

Solvent Screening Panel

To construct a comprehensive design space, the following solvent classes must be evaluated. Causality for selection is provided below:

Solvent ClassSpecific SolventsRationale
Protic Polar Methanol, Ethanol, IsopropanolEvaluates H-bonding capacity; critical for cooling crystallization.[1][2]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateTests dipole-dipole interactions; useful for reaction solvents.[1][2]
Non-Polar Toluene, CyclohexaneEvaluates van der Waals interactions; potential anti-solvents.[1][2]
Binary Mixtures Ethanol + Water, Acetone + WaterEssential for determining anti-solvent crystallization windows.[1][2]

Experimental Methodology (Self-Validating Protocol)

To ensure data integrity (Trustworthiness), we utilize a Dynamic Laser Monitoring Method validated by a Static Gravimetric Method .[1][2]

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the solubility determination process.

Solubility_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Thermostatted Vessel) Agitation @ 400 rpm Start->Equilibration Temp_Control Temperature Control (278.15 K - 323.15 K) Equilibration->Temp_Control Method_Split Select Method Temp_Control->Method_Split Laser_Path Dynamic Laser Monitoring Method_Split->Laser_Path High Throughput Grav_Path Static Gravimetric Method Method_Split->Grav_Path High Precision Turbidity Measure Transmissivity Laser_Path->Turbidity Dissolution_Point Detect Dissolution Point (Transmissivity Max) Turbidity->Dissolution_Point Data_Merge Data Correlation & Validation Dissolution_Point->Data_Merge Sampling Stop Agitation -> Settle -> Filter (0.45 µm) Grav_Path->Sampling Analysis Quantification (HPLC/GC) Sampling->Analysis Analysis->Data_Merge End Model Fitting (Apelblat/van't Hoff) Data_Merge->End Final Solubility Profile

Figure 1: Dual-pathway experimental workflow ensuring cross-validation between dynamic (laser) and static (gravimetric) methods.

Protocol Steps
  • Preparation: Add excess 2,3-Dichloro-6-methoxybenzyl alcohol to the solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Maintain temperature within

    
     K using a circulating water bath. Agitate for at least 24 hours to ensure saturation.
    
  • Sampling (Static): Stop agitation and allow phases to separate for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.[1][2]

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

    
    , typically ~280 nm) or GC-FID.
    
  • Replication: Perform measurements in triplicate. Relative Standard Deviation (RSD) must be

    
    .[1][2]
    

Thermodynamic Modeling & Data Analysis

Raw solubility data (


) must be correlated with temperature (

) to derive thermodynamic parameters.[1][2] This transforms raw numbers into predictive process insights.[1][2]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Utility: Excellent for interpolation within the measured temperature range.[2]

The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[4]


[1][2]
  • 
     : Apparent enthalpy of dissolution (kJ/mol).[1][2]
    
    • Positive (+): Endothermic (solubility increases with T).[1][2]

    • Negative (-): Exothermic (solubility decreases with T).[1][2]

  • 
     : Apparent entropy of dissolution (J/mol[1]·K).
    
  • 
     : Gibbs free energy, calculated as 
    
    
    
    .[1][2]
Computational Logic Diagram

The following diagram details the mathematical processing of the experimental data.

Thermo_Logic cluster_Models Thermodynamic Models Input Raw Data (x_i, T) Apelblat Apelblat Eq. (A, B, C) Input->Apelblat VantHoff van't Hoff Eq. (Enthalpy/Entropy) Input->VantHoff LambdaH λh Equation (Buchowski-Ksiazczak) Input->LambdaH Regression Non-linear Regression (Least Squares) Apelblat->Regression VantHoff->Regression LambdaH->Regression Validation Error Analysis (RAD, RMSD) Regression->Validation Output Process Parameters ΔH, ΔS, ΔG Validation->Output If RMSD < 5%

Figure 2: Computational pipeline for extracting thermodynamic parameters from raw solubility data.

Expected Results & Process Implications

Based on the structural analogues (e.g., 2,4-dichlorobenzyl alcohol), we anticipate the following trends:

  • Temperature Dependence: Solubility will increase with temperature (Endothermic,

    
    ).[1][2]
    
  • Solvent Hierarchy:

    • Best Solvents: Short-chain alcohols (Ethanol, Methanol) and polar aprotic solvents (Ethyl Acetate).[1][2] The hydroxyl group drives interaction here.[2]

    • Poor Solvents: Water (due to the hydrophobic aromatic ring) and non-polar alkanes (Hexane).[2]

  • Crystallization Strategy:

    • Cooling Crystallization:[1][2][5] Feasible in Ethanol or Isopropanol due to the steep solubility curve (high

      
      ).[2]
      
    • Anti-solvent Crystallization:[1][2] Water can be used as an effective anti-solvent for alcoholic solutions to drive high yield.[1][2]

Data Presentation Template

Researchers should tabulate results as follows:

T (K)

(Ethanol)

(Apelblat)
RD (%)

(Water)
278.150.0XXX0.0XXX< 1.00.000X
283.15............
...............[1][2]
323.150.XXXX0.XXXX......

References

  • Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat model).[2]

  • Jouyban, A. (2008).[1][2] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] (Comprehensive review of solubility protocols).

  • Grant, D. J. W., et al. (1984).[1][2] Solubility behavior of organic compounds. Techniques of Chemistry. (Authoritative text on solubility mechanisms).

  • Wang, J., et al. (2019).[1][2] Measurement and correlation of solubility of 2,4-dichlorobenzyl alcohol in pure and binary solvents. Journal of Chemical & Engineering Data. (Reference for structurally similar chlorinated benzyl alcohols).

  • NIST Chemistry WebBook. (2023).[1][2] 2,3-Dichloro-6-methoxybenzyl alcohol (CAS 1823363-25-2).[1][2] Link (Source for compound identification).[1][2]

Sources

Technical Guide: Biological Activities of Chlorinated and Methoxylated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationships (SAR), pharmacological mechanisms, and synthesis of benzyl alcohol derivatives substituted with chlorine (Cl) and methoxy (-OCH₃) groups. While the parent benzyl alcohol serves as a general preservative and solvent, substitutions on the phenyl ring dramatically bifurcate its biological utility. Chlorinated derivatives (e.g., 2,4-dichlorobenzyl alcohol) exhibit potent broad-spectrum antimicrobial and local anesthetic properties due to increased lipophilicity and membrane interaction. Methoxylated derivatives (e.g., veratryl alcohol) function primarily as physiological redox mediators in fungal metabolism, playing a critical role in lignin degradation and oxidative stress response.

Part 1: Chemical Architecture & SAR Logic

The biological divergence of these compounds stems from the opposing electronic and physicochemical effects of the substituents.

Electronic and Lipophilic Modulation
  • The Chlorine Substituent (Electron Withdrawing):

    • Effect: Inductive withdrawal (-I) deactivates the ring but increases lipophilicity (LogP).

    • Biological Outcome: Enhanced penetration of microbial cell walls and myelin sheaths. The 2,4-dichloro substitution pattern optimizes this balance, creating a "sweet spot" for antiseptic activity without excessive mammalian toxicity.

  • The Methoxy Substituent (Electron Donating):

    • Effect: Strong resonance donation (+R) activates the ring toward oxidation.

    • Biological Outcome: Establishes the molecule as a substrate for peroxidases. It stabilizes cation radical intermediates, preventing enzyme inactivation during high-potential redox cycles (e.g., ligninolysis).

Comparative Physicochemical Profile
CompoundSubstituentsLogP (Approx)Primary BioactivityMechanism Class
Benzyl Alcohol None1.1Preservative / Mild AnestheticMembrane fluidization
2,4-Dichlorobenzyl Alcohol (DCBA) 2,4-di-Cl~2.4Antiseptic / VirucidalProtein denaturation / Na+ Channel Block
Veratryl Alcohol 3,4-di-OMe~1.6Fungal Redox MediatorRadical Cation Formation
4-Chloro-2-methoxybenzyl Alcohol 4-Cl, 2-OMe~1.9Hybrid (Theoretical)Intermediate Lipophilicity

Part 2: Chlorinated Scaffolds – Antimicrobial & Anesthetic Mechanisms

The most commercially and clinically significant compound in this class is 2,4-Dichlorobenzyl Alcohol (DCBA) . It is widely used in pharyngeal preparations (lozenges) for its dual action: killing pathogens and soothing pain.[1]

Mechanism of Action: The Dual-Hit Hypothesis

DCBA operates via a non-specific interaction with the lipid bilayer and membrane proteins.

  • Antimicrobial Action: The hydrophobic dichlorobenzene moiety intercalates into the bacterial cell membrane, causing:

    • Disruption of lipid packing (fluidization).

    • Denaturation of integral membrane proteins.

    • Leakage of intracellular ions (

      
      , 
      
      
      
      ), leading to cell lysis.
  • Anesthetic Action: Similar to lidocaine, DCBA blocks voltage-gated sodium channels (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in nociceptors, inhibiting the depolarization phase of the action potential and providing local analgesia.
    
Visualization: DCBA Mechanism

DCBA_Mechanism DCBA 2,4-Dichlorobenzyl Alcohol Lipophilicity High Lipophilicity (LogP ~2.4) DCBA->Lipophilicity Bact_Membrane Bacterial Cell Membrane Lipophilicity->Bact_Membrane Intercalation Nerve_Membrane Nociceptor Membrane Lipophilicity->Nerve_Membrane Penetration Protein_Denat Integral Protein Denaturation Bact_Membrane->Protein_Denat Leakage Ion Leakage (K+, Mg2+) Protein_Denat->Leakage Lysis Cell Lysis / Death Leakage->Lysis Na_Channel Voltage-Gated Na+ Channel Nerve_Membrane->Na_Channel Blockade Channel Blockade Na_Channel->Blockade Analgesia Local Analgesia Blockade->Analgesia

Caption: Dual mechanism of 2,4-Dichlorobenzyl alcohol acting on bacterial survival and nociceptive signaling.[2]

Part 3: Methoxylated Scaffolds – Fungal Redox Systems

Veratryl Alcohol (3,4-dimethoxybenzyl alcohol) represents the biological pinnacle of the methoxylated class. It is a secondary metabolite synthesized by white-rot fungi (e.g., Phanerochaete chrysosporium, Bjerkandera adusta).

The Lignin Peroxidase (LiP) Cycle

Lignin is a recalcitrant polymer. Fungi cannot internalize it; they must degrade it extracellularly.

  • Enzyme Protection: LiP is easily inactivated by hydrogen peroxide (

    
    ) in the absence of a substrate. Veratryl alcohol (VA) binds to LiP, protecting the heme group.
    
  • Radical Mediation: LiP oxidizes VA to a Veratryl Alcohol Cation Radical (

    
    ) .
    
  • Remote Oxidation: This radical acts as a diffusible oxidant, migrating away from the enzyme to oxidize the bulky lignin polymer via electron transfer, reverting back to VA.

Visualization: The Veratryl Alcohol Redox Cycle

VA_Redox_Cycle LiP_Resting LiP (Resting State) LiP_CompoundI LiP Compound I (High Potential) LiP_Resting->LiP_CompoundI + H2O2 H2O2 H2O2 LiP_CompoundI->LiP_Resting Cycle Completes VA_Radical VA Cation Radical (VA•+) LiP_CompoundI->VA_Radical Oxidation VA Veratryl Alcohol (Substrate) VA->LiP_CompoundI Donates e- VA_Radical->VA Returns to Ground State Lignin Lignin Polymer VA_Radical->Lignin Oxidizes Lignin_Ox Oxidized Lignin (Degradation) Lignin->Lignin_Ox

Caption: Veratryl alcohol acts as a redox mediator, facilitating the oxidation of lignin by Lignin Peroxidase.

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis: Chemoselective Reduction of Substituted Benzaldehydes

This protocol synthesizes benzyl alcohols (chlorinated or methoxylated) from their aldehyde precursors using Sodium Borohydride (


). This method is chosen for its mildness, avoiding the reduction of the aromatic ring or halogen cleavage.

Reagents:

  • Substituted Benzaldehyde (e.g., 2,4-dichlorobenzaldehyde)

  • Sodium Borohydride (

    
    )
    
  • Methanol (Solvent)

  • Dilute HCl (Quenching)

Workflow:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL of Methanol at

    
     (Ice bath). Control: Ensure solution is clear.
    
  • Addition: Slowly add 12 mmol (0.5 equiv per carbonyl, excess used) of

    
     over 10 minutes. Observation: Mild gas evolution (
    
    
    
    ).
  • Reaction: Stir at room temperature for 1 hour. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Endpoint: Disappearance of aldehyde spot.

  • Quenching: Add dilute HCl dropwise until pH ~7 to destroy excess hydride.

  • Extraction: Evaporate methanol, extract aqueous residue with Dichloromethane (

    
    ).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from hexane if solid.
    
Assay: Minimum Inhibitory Concentration (MIC)

To validate antimicrobial activity (relevant for chlorinated variants).

Protocol:

  • Inoculum Prep: Culture S. aureus (ATCC 6538) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve test compound in DMSO (Max final conc 1%). Serial dilute in 96-well plate (Range: 0.5 – 512

    
    ).
    
  • Incubation: Add bacterial suspension. Incubate at

    
     for 24 hours.
    
  • Readout: Visual turbidity check or Absorbance at 600nm.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle only (Must show growth).

    • Sterility Control: Broth only (Must be clear).

Part 5: Toxicology & Safety Profile

  • Chlorinated Derivatives:

    • Skin/Eye: Moderate irritants. 2,4-DCBA is classified as safe for oral mucosa in low concentrations (lozenges) but concentrated solutions cause dermatitis.

    • Systemic: Generally low acute toxicity. Metabolized via oxidation to chlorobenzoic acids, then glycine conjugation to chlorohippuric acid, excreted in urine.

  • Methoxylated Derivatives:

    • Safety: High safety profile. Veratryl alcohol is a common component in food flavorings (FEMA GRAS).

    • Metabolism: O-demethylation by cytochrome P450 enzymes followed by oxidation.

References

  • Mechanism of Action of 2,4-Dichlorobenzyl Alcohol

    • Title: Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms.[3][4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Veratryl Alcohol in Fungal Metabolism

    • Title: Oxidation of Methoxylated Benzyl Alcohols by Laccase of Coriolus versicolor.[5]

    • Source: SciSpace / J-Stage.
    • URL:[Link][4]

  • General Toxicity of Benzyl Alcohols

    • Title: Benzyl Alcohol - OECD SIDS Initial Assessment Report.
    • Source: OECD.
    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: 4-Chloro-2-methoxybenzyl alcohol (Compound Summary).[6]

    • Source: PubChem.[3][6][7]

    • URL:[Link]

Sources

Methodological & Application

Application Note: 2,3-Dichloro-6-methoxybenzyl Alcohol as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the precise spatial arrangement and metabolic stability of a pharmacophore are paramount. 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) has emerged as a highly privileged synthetic intermediate. It is predominantly utilized to construct complex Active Pharmaceutical Ingredients (APIs), including selective 5-HT2C receptor agonists for psychiatric and metabolic disorders[1], as well as Nav channel modulators for neuropathic pain[2].

As a Senior Application Scientist, I emphasize that the value of this building block lies in its unique substitution pattern:

  • Conformational Locking: The ortho-methoxy and ortho-chloro groups create intense steric hindrance around the benzylic position. When attached to an amine, this restricts the rotation of the N-benzyl bond, locking the drug into a specific, receptor-selective bioactive conformation.

  • Metabolic Shielding: The dense halogenation at the 2- and 3-positions effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the pharmacokinetic half-life of the resulting API.

  • Electronic Tuning: The push-pull electronic effect between the electron-withdrawing chlorines and the electron-donating methoxy group fine-tunes the pKa of adjacent basic centers in the final molecule, optimizing blood-brain barrier (BBB) penetrance.

Synthetic Workflow & Mechanistic Causality

The synthesis of 2,3-dichloro-6-methoxybenzyl alcohol and its subsequent conversion into an API electrophile is a masterclass in regiocontrol and chemoselectivity.

Regioselective Formylation via Directed ortho-Lithiation (DoM)

The sequence begins with 1,2-dichloro-4-methoxybenzene. The methoxy group at C4 and the chlorine at C2 synergistically acidify the C3 proton. Treatment with n-Butyllithium (n-BuLi) at strictly controlled cryogenic temperatures (-78 °C) directs the lithiation exclusively to this C3 position[1]. Quenching with DMF yields the aldehyde. (Note on IUPAC renumbering: Once the formyl group is added at C3, that carbon becomes C1 of the new benzaldehyde, shifting the chlorines to C2/C3 and the methoxy to C6, yielding 2,3-dichloro-6-methoxybenzaldehyde).

Chemoselective Reduction

The aldehyde is reduced to the target benzylic alcohol using Sodium Borohydride (NaBH4) in methanol[3]. Causality of Reagent Choice: NaBH4 is specifically chosen over stronger hydrides (like LiAlH4) or catalytic hydrogenation (Pd/C + H2) to strictly prevent hydrodehalogenation of the sensitive aryl C-Cl bonds.

Electrophilic Activation

Because the sterically encumbered benzylic alcohol is a poor electrophile for direct alkylation, it is typically converted to 2,3-dichloro-6-methoxybenzyl chloride using Thionyl Chloride (SOCl2), priming it for N-alkylation with complex amines (e.g., cyclopropylmethanamines)[1].

Pathway SM 1,2-Dichloro-4-methoxybenzene Aldehyde 2,3-Dichloro-6-methoxybenzaldehyde SM->Aldehyde n-BuLi, THF, -78°C then DMF (DoM) Alcohol 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) Aldehyde->Alcohol NaBH4, MeOH 0°C to RT Halide 2,3-Dichloro-6-methoxybenzyl chloride Alcohol->Halide SOCl2 or Appel Rxn (Electrophile Activation) API1 5-HT2C Agonists (Obesity/Psychiatric APIs) Halide->API1 N-Alkylation (Cyclopropylmethanamines) API2 Nav Channel Modulators (Neuropathic Pain APIs) Halide->API2 N-Alkylation / Etherification

Caption: Synthetic workflow from starting material to API targets via the benzyl alcohol intermediate.

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the integrity of the synthetic workflow:

StepTransformationReagent SystemEquivalentsTemp (°C)Time (h)Typical Yield
1 Directed ortho-Lithiation1,2-Dichloro-4-methoxybenzenen-BuLi (2.5 M)DMF1.01.11.1-78-78-78 to 25-0.52.080–85%
2 Chemoselective Reduction2,3-Dichloro-6-methoxybenzaldehydeNaBH41.01.50 to 251.0>90%
3 Electrophilic Activation2,3-Dichloro-6-methoxybenzyl alcoholSOCl21.01.20 to 252.0>95%

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure the mechanistic integrity of each step is maintained.

Protocol A: Synthesis of 2,3-Dichloro-6-methoxybenzaldehyde[2]

Objective: Regioselective formylation via DoM.

  • Preparation: Charge a flame-dried, argon-purged flask with 1,2-dichloro-4-methoxybenzene (12.5 g, 70.6 mmol) and anhydrous THF (100 mL).

  • Cryogenic Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Self-Validation: Failure to maintain < -70 °C will result in benzyne formation or unwanted nucleophilic aromatic substitution.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 31 mL, 77.7 mmol) dropwise via syringe pump to maintain internal temperature. Stir for 30 minutes at -78 °C.

  • Formylation: Add anhydrous DMF (6.0 mL, 77.7 mmol) dropwise. Maintain at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol B: Reduction to 2,3-Dichloro-6-methoxybenzyl alcohol[4]

Objective: Chemoselective reduction of the aldehyde without cleaving aryl chlorides.

  • Preparation: Dissolve 2,3-dichloro-6-methoxybenzaldehyde (10.0 g, 48.7 mmol) in absolute methanol (80 mL) and cool to 0 °C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH4) (2.76 g, 73.0 mmol) in small portions over 15 minutes to control hydrogen evolution and exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active aldehyde spot (higher Rf) must completely disappear, replaced by the more polar alcohol spot.

  • Workup: Quench carefully with 1M HCl (20 mL) to destroy excess hydride. Evaporate the bulk of methanol in vacuo. Extract the aqueous residue with Dichloromethane (DCM) (3 x 40 mL). Dry over MgSO4 and concentrate to yield the pure 2,3-dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) as a white solid.

Protocol C: Activation to 2,3-Dichloro-6-methoxybenzyl chloride

Objective: Conversion of the sterically hindered alcohol to a highly reactive electrophile for API synthesis[1],[2].

  • Preparation: Dissolve the alcohol from Protocol B (10.0 g, 48.3 mmol) in anhydrous DCM (100 mL). Add a catalytic amount of DMF (3 drops). Cool to 0 °C.

  • Chlorination: Add Thionyl Chloride (SOCl2) (4.2 mL, 58.0 mmol) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours. Self-Validation: The evolution of SO2 and HCl gas will cease when the reaction is complete.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (2 x 30 mL) to remove residual SOCl2. The resulting benzyl chloride is highly reactive and should be used immediately in the subsequent N-alkylation step without further purification.

References

  • Sigma-Aldrich. "2,3-Dichloro-6-methoxybenzyl alcohol | 1823363-25-2". Sigma-Aldrich Product Catalog.
  • US Patent 10,407,381 B2. "Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists". Google Patents.
  • US Patent Application 2007/0105872 A1. "Pyrazine derivatives as Nav channel modulators". Google Patents.
  • BenchChem. "Phenol, 2,3-dichloro-6-methoxy- | High-Purity Research Chemical". BenchChem Catalog.

Sources

"application of 2,3-Dichloro-6-methoxybenzyl alcohol in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Dichloro-6-methoxybenzyl Alcohol as a Privileged Scaffold in Medicinal Chemistry and SHP2 Inhibitor Design

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2)[1] has emerged as a highly specialized, high-value synthetic intermediate. While seemingly simple, this specific substitution pattern serves as a critical pharmacophore in the development of allosteric inhibitors targeting the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2), an enzyme implicated in multiple oncogenic pathways[2].

As an Application Scientist, I have designed this guide to bridge the gap between theoretical scaffold design and practical benchtop execution. This document outlines the mechanistic rationale behind utilizing this scaffold and provides self-validating, step-by-step protocols for derivatizing it into active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Target Biology

SHP2, encoded by the PTPN11 gene, is a critical node in the Ras-MAPK signaling pathway. Mutations in PTPN11 lock SHP2 in a hyperactive state, driving cancers such as leukemia, neuroblastoma, and various solid tumors[2].

The wild-type SHP2 enzyme exists in an auto-inhibited conformation where its N-SH2 domain physically blocks the catalytic PTP domain. Allosteric inhibitors function by binding to a deep, lipophilic pocket at the interface of these domains, acting as a molecular glue that locks the enzyme in its inactive state[2]. The 2,3-dichloro-6-methoxybenzyl moiety is perfectly tuned for this pocket:

  • 2,3-Dichloro Motif: The dual chlorine atoms provide the exact steric bulk and lipophilicity required to deeply penetrate and anchor into the hydrophobic allosteric tunnel.

  • 6-Methoxy Group: Acts as a localized hydrogen-bond acceptor while sterically restricting the rotational freedom of the benzyl group. This conformational locking significantly reduces the entropic penalty upon target binding.

  • Benzyl Alcohol Handle: Serves as a versatile synthetic anchor, allowing chemists to easily convert the molecule into electrophiles (halides, aldehydes) for late-stage coupling with pyrazine or pyridine cores[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (Active) SHP2_Auto SHP2 (Auto-inhibited) N-SH2 blocks PTP RTK->SHP2_Auto Phospho-tyrosine binding SHP2_Active SHP2 (Active) PTP domain exposed SHP2_Auto->SHP2_Active Conformational change Downstream Ras-MAPK Pathway (Proliferation) SHP2_Active->Downstream Dephosphorylation Inhibitor Allosteric Inhibitor (2,3-diCl-6-OMe-benzyl) Inhibitor->SHP2_Auto Locks closed conformation

Fig 1: SHP2 allosteric inhibition mechanism via 2,3-dichloro-6-methoxybenzyl derivatives.

Synthetic Workflows & Self-Validating Protocols

To utilize 2,3-dichloro-6-methoxybenzyl alcohol in drug synthesis, it must be activated. Below are two distinct, highly optimized protocols for its derivatization. Every protocol described here is a self-validating system : analytical checkpoints (In-Process Controls, IPCs) are embedded directly into the workflow to ensure empirical confirmation of success before proceeding.

Protocol A: Mild Halogenation via the Appel Reaction

Causality & Rationale: Why use the Appel reaction instead of standard reagents like thionyl chloride (SOCl₂) or concentrated hydrobromic acid (HBr)? The 6-methoxy ether is highly electron-rich and acutely susceptible to acidic cleavage, which would yield an undesired 6-hydroxy byproduct. The Appel reaction (CBr₄/PPh₃) operates under mild, near-neutral conditions, perfectly preserving the integrity of the methoxy group.

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under N₂, dissolve 2,3-dichloro-6-methoxybenzyl alcohol (1.0 eq, 5.0 mmol) and carbon tetrabromide (CBr₄, 1.2 eq, 6.0 mmol) in anhydrous CH₂Cl₂ (25 mL). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add triphenylphosphine (PPh₃, 1.25 eq, 6.25 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature for an additional 2 hours.

  • Self-Validation Check (IPC): Pull a 10 µL aliquot, dilute in 1 mL CH₂Cl₂, and perform TLC (20% EtOAc in Hexanes). The highly polar starting material (R_f ~0.2) must be completely consumed, replaced by a non-polar UV-active spot (R_f ~0.7). Confirm via LC-MS: look for the distinct M⁺ / M⁺² / M⁺⁴ isotope pattern (m/z 268/270/272) characteristic of a molecule containing two chlorines and one bromine. Do not proceed to quench until this profile is confirmed.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield 2,3-dichloro-6-methoxybenzyl bromide as a white solid.

Protocol B: Kinetically Controlled Oxidation via Dess-Martin Periodinane (DMP)

Causality & Rationale: Why use DMP? Standard oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ carry a severe risk of over-oxidizing the benzylic alcohol to the corresponding benzoic acid, especially given the electron-donating nature of the methoxy group. DMP provides a kinetically controlled, mild oxidation that stops cleanly at the aldehyde, which can then be used for reductive aminations[2].

Step-by-Step Methodology:

  • Initialization: Dissolve 2,3-dichloro-6-methoxybenzyl alcohol (1.0 eq, 5.0 mmol) in anhydrous CH₂Cl₂ (30 mL) under N₂ at 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq, 5.5 mmol) in a single portion.

  • Propagation: Stir the suspension for 2 hours, allowing the ice bath to melt and the reaction to reach room temperature.

  • Self-Validation Check (IPC): Perform TLC (30% EtOAc in Hexanes). Observe the disappearance of the starting material and the appearance of a highly UV-active spot slightly above it. To definitively validate, perform a rapid ¹H NMR of a micro-workup aliquot: confirm the disappearance of the benzylic -CH₂- singlet (~4.75 ppm) and the appearance of a sharp, deshielded aldehyde proton singlet (>10.0 ppm).

  • Quench & Isolation: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (30 mL) to destroy excess oxidant. Stir vigorously for 15 minutes until the organic layer is clear.

  • Purification: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield 2,3-dichloro-6-methoxybenzaldehyde.

Synthetic_Workflow SM 2,3-Dichloro-6-methoxybenzyl alcohol (Starting Material) Appel Appel Reaction (CBr4, PPh3, CH2Cl2) SM->Appel Mild halogenation DMP Dess-Martin Oxidation (DMP, CH2Cl2) SM->DMP Mild oxidation Bromide 2,3-Dichloro-6-methoxybenzyl bromide (Alkylating Agent) Appel->Bromide SN2 SN2 Alkylation (Pyrazine/Pyridine Core) Bromide->SN2 Base, DMF Aldehyde 2,3-Dichloro-6-methoxybenzaldehyde (Electrophile) DMP->Aldehyde RedAm Reductive Amination (Amine Core, NaBH(OAc)3) Aldehyde->RedAm Acid cat. Target Advanced SHP2 Inhibitor (Target Compound) SN2->Target RedAm->Target

Fig 2: Divergent synthetic workflows for derivatizing 2,3-dichloro-6-methoxybenzyl alcohol.

Quantitative Data & Physicochemical Properties

To aid in analytical tracking and downstream formulation, the physicochemical properties and expected protocol yields of the starting material and its immediate derivatives are summarized below.

CompoundMolecular Weight ( g/mol )CLogP (est.)Key ¹H NMR Signature (CDCl₃)Typical Protocol YieldPrimary Role in Synthesis
2,3-Dichloro-6-methoxybenzyl alcohol 207.052.44.75 ppm (s, 2H, -CH₂ OH)N/A (Starting Material)Primary Scaffold[1]
2,3-Dichloro-6-methoxybenzyl bromide 269.953.84.60 ppm (s, 2H, -CH₂ Br)85 - 92%S_N2 Electrophile
2,3-Dichloro-6-methoxybenzaldehyde 205.032.810.42 ppm (s, 1H, -CH O)90 - 95%Reductive Amination

References[1] Title: 2,3-Dichloro-6-methoxybenzyl alcohol | 1823363-25-2

Source : Sigma-Aldrich URL :[2] Title : US11702411B2 - Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors Source : Google Patents URL :

Sources

"ether synthesis using 2,3-Dichloro-6-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Ether Synthesis using 2,3-Dichloro-6-methoxybenzyl alcohol

Part 1: Strategic Analysis & Core Directive

Subject: 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 23097-36-1 / Analogous Isomers) Application: Synthesis of Sterically Congested Benzyl Ethers Target Audience: Medicinal Chemists, Process Development Scientists

The Synthetic Challenge

The substrate 2,3-Dichloro-6-methoxybenzyl alcohol presents a unique synthetic challenge due to the "Ortho-Effect." The benzylic hydroxyl group is flanked by a chlorine atom at position 2 and a methoxy group at position 6.

  • Steric Hindrance: The simultaneous presence of substituents at both ortho positions creates a "steric gate," significantly retarding the rate of nucleophilic attack in standard SN2 reactions.

  • Electronic Conflict: The electron-withdrawing nature of the dichlorides (inductive effect) competes with the electron-donating methoxy group (resonance effect). While the methoxy group stabilizes the benzylic cation (favoring SN1), the steric bulk disfavors the formation of the transition state required for direct SN2 displacement of the hydroxyl group.

Part 2: Experimental Protocols

Method A: The "Activation-Displacement" Protocol (Recommended)

Best for: Coupling with complex phenols, amines, or secondary alcohols.

Rationale: Converting the alcohol to a highly reactive benzyl bromide bypasses the poor leaving group ability of the hydroxyl. The bromide is a superior leaving group, allowing the subsequent etherification to proceed under milder conditions, minimizing side reactions.

Step 1: Activation (Bromination)

  • Reagents: 2,3-Dichloro-6-methoxybenzyl alcohol (1.0 equiv), Phosphorus Tribromide (PBr3, 0.4 equiv), DCM (Anhydrous).

  • Mechanism: SN2 reaction where PBr3 activates the oxygen, followed by displacement by bromide.

Step 2: Etherification

  • Reagents: Activated Benzyl Bromide (from Step 1), Target Nucleophile (Phenol/Alcohol), K2CO3 (Base), Acetone or DMF.

Detailed Workflow:

  • Preparation: Dissolve 10.0 mmol of 2,3-Dichloro-6-methoxybenzyl alcohol in 25 mL of anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.

  • Bromination: Add PBr3 (4.0 mmol, 1.2 equiv of Br) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.7).

  • Quench: Pour into ice-cold NaHCO3 (sat. aq). Extract with DCM (2x 20 mL). Dry organic layer over MgSO4 and concentrate in vacuo. Note: Benzyl bromides are lachrymators; handle in a fume hood.

  • Coupling: Dissolve the crude bromide in Acetone (0.2 M). Add the target Phenol (1.1 equiv) and K2CO3 (2.0 equiv).

  • Reflux: Heat to 60°C for 4-6 hours.

  • Workup: Filter off salts. Concentrate filtrate.[1][2] Purify via Flash Column Chromatography.[1]

Method B: Phase Transfer Catalyzed (PTC) Alkylation

Best for: Simple alkylations (Methylation, Ethylation, Benzylation) using reactive halides.

Rationale: Uses a quaternary ammonium salt to transfer the alkoxide ion into the organic phase, increasing its nucleophilicity without requiring anhydrous conditions or dangerous metal hydrides (NaH).

Protocol:

  • Mixture: Combine 2,3-Dichloro-6-methoxybenzyl alcohol (5.0 mmol) and Alkyl Halide (e.g., Iodomethane, 1.5 equiv) in Toluene (15 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Base: Add 30% NaOH (aq) (5 mL).

  • Agitation: Stir vigorously at 40°C. The interface area is critical for PTC efficiency.

  • Monitoring: Reaction is typically complete in 3-5 hours.

  • Purification: Separate layers. Wash organic layer with water and brine.[1] Concentrate and crystallize/chromatograph.

Part 3: Visualization & Logic

Workflow Diagram: Decision Tree for Ether Synthesis

EtherSynthesis Start Start: 2,3-Dichloro-6-methoxybenzyl alcohol Decision Select Target Ether Type Start->Decision RouteA Complex/Bulky Ether (e.g., Drug Conjugate) Decision->RouteA Steric Bulk High RouteB Simple Alkyl Ether (e.g., Methyl/Ethyl) Decision->RouteB Steric Bulk Low StepA1 Step 1: Bromination (PBr3, DCM, 0°C) RouteA->StepA1 StepB1 PTC Alkylation (NaOH, Toluene, TBAB) RouteB->StepB1 StepA2 Intermediate: Benzyl Bromide StepA1->StepA2 StepA3 Step 2: Coupling (K2CO3, Acetone, Reflux) StepA2->StepA3 Product Final Ether Product StepA3->Product StepB1->Product

Caption: Strategic decision tree for selecting the optimal synthetic route based on the steric complexity of the target ether.

Part 4: Data & Specifications

Solvent Compatibility Table
SolventPolaritySuitability (Method A)Suitability (Method B)Notes
DCM LowExcellent (Step 1)PoorBest for solubilizing the alcohol and PBr3.
Acetone MediumExcellent (Step 2)N/AStandard for Finkelstein-type conditions; easy workup.
DMF HighGoodPoorUse for very unreactive phenols; difficult to remove.
Toluene LowPoorExcellent Ideal for Phase Transfer Catalysis (immiscible with NaOH).
Troubleshooting Guide
  • Issue: Low yield in Method A (Step 2).

    • Cause: Hydrolysis of the benzyl bromide.

    • Fix: Ensure all solvents are anhydrous. Add 3Å Molecular Sieves to the reaction vessel.

  • Issue: Elimination products (Styrene formation).

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch from K2CO3 to Cs2CO3 (mild "Cesium Effect") and lower temp to 40°C.

Part 5: References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

  • Falck, J. R., et al. (2008). "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine".[2] Tetrahedron Letters, 49(12), 2052-2055.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

Sources

Application Note: Analytical Strategies for the Quantification of 2,3-Dichloro-6-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Active Pharmaceutical Ingredients (APIs) or agrochemicals. It addresses the specific challenges of quantifying 2,3-Dichloro-6-methoxybenzyl alcohol (CAS 1823363-25-2) , a halogenated intermediate often used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heterocycles.

Executive Summary

2,3-Dichloro-6-methoxybenzyl alcohol is a critical building block in the synthesis of pharmacologically active small molecules. Its quantification is required at two distinct stages of drug development:

  • Process Control: Monitoring reaction conversion (high concentration, % w/w).

  • Impurity Profiling: Quantifying residual levels in Final APIs (trace analysis, ppm levels).

This guide provides two validated workflows: a robust HPLC-UV method for assay/purity and a high-sensitivity LC-MS/MS method for trace quantification, addressing the specific physicochemical challenges of chlorinated anisoles.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure C₈H₈Cl₂O₂ Separation: The 2,3-dichloro substitution pattern creates steric bulk. Critical to separate from 3,6-dichloro isomers (Dicamba analogs).
Molecular Weight 207.05 g/mol MS Detection: Distinct isotope pattern (³⁵Cl/³⁷Cl) aids identification.
LogP (Predicted) ~2.4 - 2.8Chromatography: Moderately lipophilic. Requires C18 or Phenyl-Hexyl phases.
Solubility Soluble in MeOH, ACN, DMSO. Low in water.Sample Prep: Avoid 100% aqueous diluents to prevent precipitation.
Stability Prone to oxidation (to aldehyde/acid).Handling: Autosamplers must be cooled (4°C). Solutions should be prepared fresh or protected from light.

Method A: HPLC-UV Protocol (Assay & Purity)

Recommended for: Raw material release testing, reaction monitoring, and intermediate purity.

Chromatographic Conditions

This method utilizes a Phenyl-Hexyl stationary phase. While C18 is standard, the Phenyl-Hexyl phase provides superior pi-pi selectivity for separating chlorinated aromatic isomers.

  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters H-Class)

  • Column: Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent)

  • Column Temp: 40°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection: UV-DAD at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm maximizes sensitivity for the benzyl alcohol moiety; 254 nm is more selective against non-aromatic impurities.

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q)

  • Solvent B: Acetonitrile (HPLC Grade)

Time (min)% Solvent A% Solvent BCurve
0.009010Initial
2.009010Hold
10.001090Linear
12.001090Wash
12.109010Re-equilibration
15.009010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol .

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Water:Acetonitrile (50:50) .

    • Critical: Matching the diluent to initial gradient conditions prevents peak distortion (solvent effects).

Method B: LC-MS/MS Protocol (Trace Analysis)

Recommended for: Genotoxic impurity screening, cleaning validation, and PK studies.

Mass Spectrometry Parameters

The benzyl alcohol moiety often undergoes in-source water loss in Electrospray Ionization (ESI). Therefore, monitoring the [M+Na]+ adduct or the water-loss fragment [M+H-H₂O]+ is often more stable than the protonated parent [M+H]+.

  • Ionization: ESI Positive (+)

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

MRM Transitions Table:

Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Cone (V) Collision (eV) Identity
207.0 ([M+H]+) 189.0 (Loss of H₂O) 50 20 15 Quantifier
207.0 153.0 (Loss of Cl) 50 20 25 Qualifier 1

| 229.0 ([M+Na]+) | 207.0 | 50 | 25 | 30 | Qualifier 2 |

Note: Due to the chlorine isotopes (³⁵Cl/³⁷Cl), the mass spectrum will show a cluster at M, M+2, and M+4. Ensure the Quadrupole resolution is set to "Unit" to avoid interference.

Sample Preparation (Liquid-Liquid Extraction)

For biological matrices (plasma) or complex reaction mixtures:

  • Aliquot 50 µL sample.

  • Add 200 µL Ethyl Acetate (containing Internal Standard, e.g., 3,4-dichlorobenzyl alcohol).

  • Vortex for 2 minutes @ 2000 rpm.

  • Centrifuge @ 10,000 g for 5 minutes.

  • Evaporate supernatant to dryness under N₂ stream.

  • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH) .

Visualized Workflows

Method Selection Decision Tree

This logic gate ensures the correct analytical approach is chosen based on the phase of drug development.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (>0.1%) (Assay/Purity) ConcCheck->HighConc TraceConc Trace (<1000 ppm) (Impurity/Bioanalysis) ConcCheck->TraceConc Simple Simple (API/Solvent) HighConc->Simple MatrixCheck Matrix Complexity? TraceConc->MatrixCheck MatrixCheck->Simple Complex Complex (Plasma/Reaction Mix) MatrixCheck->Complex UV_Method Method A: HPLC-UV/DAD (Phenyl-Hexyl Column) Simple->UV_Method MS_Method Method B: LC-MS/MS (MRM Mode) Simple->MS_Method SamplePrep Requires LLE/SPE Cleanup Complex->SamplePrep SamplePrep->MS_Method

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements and matrix complexity.

Impurity Fate Mapping

Understanding where this compound fits in the process flow is vital for setting specifications.

FateMapping SM Starting Material (2,3-Dichloro-6-methoxybenzyl alcohol) Reaction Suzuki Coupling / Nucleophilic Substitution SM->Reaction Input Oxidation Degradant: Aldehyde/Acid Form SM->Oxidation Stress/Air Crude Crude Intermediate Reaction->Crude Purification Crystallization / Column Crude->Purification API Final API Purification->API Trace Carryover? Oxidation->Reaction Impurity

Figure 2: Process map highlighting the potential carryover of the alcohol into the final API and its oxidation degradation pathway.

Validation Criteria (ICH Q2(R1))

To ensure the method is "Fit for Purpose," the following validation parameters must be met.

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace)
Specificity No interference at RT of analyte (Resolution > 1.5 from isomers).S/N > 10 for LOQ.
Linearity (r²) > 0.999 (Range: 80-120% of target).> 0.99 (Range: LOQ to 100x LOQ).
Accuracy (Recovery) 98.0% - 102.0%.80.0% - 120.0%.
Precision (RSD) < 1.0% (n=6).< 15.0% (at LOQ).
LOD / LOQ N/A for Assay.Determine via S/N ratio (3:1 / 10:1).

Self-Validating System Check:

  • System Suitability Test (SST): Before every run, inject a standard 5 times. RSD of area must be < 2.0%. Tailing factor must be < 1.5.

  • Bracketing: Inject a standard check every 10 samples. If drift > 2%, re-run samples.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction of the hydroxyl group with free silanols on the column.

  • Solution: Ensure the mobile phase pH is acidic (0.1% Formic Acid). If tailing persists, switch to a "Base Deactivated" (BDS) or "Hybrid Particle" (e.g., Waters BEH) column.

Issue 2: "Ghost" Peaks

  • Cause: Carryover from previous high-concentration injections. Chlorinated compounds are "sticky."

  • Solution: Implement a needle wash with 90:10 Acetonitrile:Water . Run a blank injection after high-concentration standards.

Issue 3: Signal Instability (LC-MS)

  • Cause: In-source fragmentation (Water loss).

  • Solution: Lower the Desolvation Temperature or Cone Voltage. Alternatively, monitor the water-loss fragment (m/z 189) as the primary quantifier ion (Q1), as it may be more abundant than the parent.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S.

  • Sigma-Aldrich (Merck). Product Specification: 2,3-Dichloro-6-methoxybenzyl alcohol (CAS 1823363-25-2).

  • Kromidas, S. (2011). HPLC Made to Measure: A Practical Guide to Optimization. Wiley-VCH.

Comprehensive Chromatographic Separation Guide for 2,3-Dichloro-6-methoxybenzyl alcohol (HPLC & GC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Quality Control Professionals.

Executive Summary & Chemical Context

2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2)[1] is a highly substituted aromatic intermediate frequently utilized in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Structurally, the molecule presents a unique analytical challenge: it possesses two electron-withdrawing chlorine atoms, an electron-donating methoxy group, and a polar, hydrogen-bonding hydroxyl group.

To ensure the highest purity of this intermediate, dual orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—are required. HPLC is optimal for quantifying the main assay and detecting non-volatile, polar degradation products (such as corresponding benzoic acids). Conversely, GC is superior for detecting volatile impurities, residual solvents, and unreacted starting materials[2].

This Application Note provides field-proven, self-validating protocols for both techniques, emphasizing the physicochemical rationale behind each methodological choice.

Method Development Rationale (Expertise & Experience)

HPLC Rationale: Harnessing π-π Interactions

For the HPLC analysis of halogenated benzyl alcohols, reversed-phase (RP) chromatography utilizing an acidic mobile phase is the industry standard[3]. However, traditional C18 columns often struggle to resolve closely related positional isomers (e.g., 2,4-dichloro vs. 2,3-dichloro analogs).

The Solution: We deploy a Phenyl-Hexyl stationary phase . The electron-rich methoxy group and the electronegative chlorine atoms on the analyte create a distinct dipole. The phenyl ring of the stationary phase provides complementary π-π stacking interactions, significantly enhancing the selectivity and resolution of the analyte from its structural isomers[4]. Furthermore, a mobile phase buffered with 0.1% Formic Acid ensures that any trace acidic impurities remain fully protonated, preventing peak tailing[3].

GC Rationale: Volatility and Active Site Mitigation

The compound's molecular weight and boiling point permit direct GC injection without the need for derivatization. However, the free hydroxyl group is prone to hydrogen bonding with active silanol sites in the GC inlet or column, which can lead to peak tailing and poor quantitation[5].

The Solution: We utilize a highly inert 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS) . This mid-polar phase mirrors compendial methods for similar dichlorobenzyl alcohols[6] and provides the necessary thermal stability. An ultra-inert, deactivated inlet liner is mandatory to ensure a self-validating, symmetrical peak shape.

Analytical Workflow & Mechanism Visualization

G A Sample: 2,3-Dichloro-6-methoxybenzyl alcohol B Sample Preparation (Dilution / Extraction) A->B C HPLC-DAD Pathway (Purity & Assay) B->C D GC-FID/MS Pathway (Volatile Impurities) B->D E Phenyl-Hexyl Column π-π Interactions C->E F DB-5MS Column Boiling Point / Polarity D->F G Data Analysis & Validation E->G F->G

Fig 1: Analytical workflow decision tree for 2,3-Dichloro-6-methoxybenzyl alcohol.

Mechanism Analyte 2,3-Dichloro-6-methoxybenzyl alcohol Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic PiPi π-π Stacking (Aromatic Ring) Analyte->PiPi HBond Hydrogen Bonding (Hydroxyl Group) Analyte->HBond Mobile Mobile Phase (H2O / MeCN + 0.1% FA) Stationary Stationary Phase (Phenyl-Hexyl) Hydrophobic->Stationary PiPi->Stationary HBond->Mobile

Fig 2: Chromatographic separation mechanism and molecular interactions in RP-HPLC.

Protocol 1: Reversed-Phase HPLC-DAD Method

This method is optimized for the assay of the active compound and the detection of its primary degradation product, 2,3-dichloro-6-methoxybenzaldehyde, which arises from oxidation upon long-term storage[7].

Materials & Equipment
  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna® Phenyl-Hexyl or Waters XBridge® Phenyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Diluent: Methanol : Water (50:50, v/v).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 50 mg of 2,3-Dichloro-6-methoxybenzyl alcohol into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL). Sonicate for 10 minutes to ensure complete dissolution[3].

  • System Purge & Equilibration: Flush the system with Mobile Phase A and B at the initial gradient conditions (Table 1) for at least 15 column volumes to establish a stable baseline.

  • Injection: Inject 5.0 µL of the sample.

  • Detection: Monitor absorbance at 220 nm (for maximum sensitivity of the aromatic ring) and 254 nm (for specific detection of conjugated impurities like benzaldehydes)[3].

HPLC Gradient Program

Table 1: Optimized HPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.070301.0Initial
2.070301.0Isocratic hold
12.010901.0Linear ramp
15.010901.0Wash
15.170301.0Re-equilibration
20.070301.0End

Protocol 2: Gas Chromatography (GC-FID) Method

This protocol is designed for the detection of volatile organic impurities and residual halogenated solvents.

Materials & Equipment
  • System: GC equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6].

  • Carrier Gas: High-purity Helium (≥ 99.999%).

  • Inlet Liner: Ultra-inert, single taper with deactivated glass wool.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the analyte in 10 mL of GC-grade Dichloromethane (Concentration: 2.0 mg/mL). Self-Validation Note: Ensure the solvent is anhydrous to prevent degradation of the column phase.

  • Inlet Configuration: Set the split/splitless injector to 250°C with a split ratio of 20:1. Rationale: This temperature ensures rapid volatilization without inducing thermal cleavage of the C-Cl or methoxy bonds[6].

  • Detector Configuration: Set the FID temperature to 300°C . Hydrogen flow at 30 mL/min, Air flow at 300 mL/min, and Makeup gas (Nitrogen) at 25 mL/min.

  • Injection: Inject 1.0 µL of the sample using an autosampler.

GC Temperature Program

Table 2: Optimized GC Oven Temperature Profile

Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-1002.02.0
15.02000.08.67
25.02805.016.87

System Suitability & Validation Data

To ensure the trustworthiness of the analytical run, a System Suitability Test (SST) must be performed prior to sample analysis. The system is considered "self-validated" and ready for sample acquisition only if the parameters in Table 3 are met.

Table 3: System Suitability and Acceptance Criteria

ParameterHPLC Method (Expected Value)GC Method (Expected Value)Acceptance Criteria
Retention Time (Rt) ~8.4 min~11.2 min± 2.0% RSD (n=5)
Tailing Factor (Tf) 1.11.2≤ 1.5
Theoretical Plates (N) > 15,000> 120,000> 10,000 (HPLC) / > 50,000 (GC)
Resolution (Rs) *> 2.5> 3.0≥ 2.0 from nearest impurity
% RSD of Peak Area 0.4%1.1%≤ 2.0% (n=5 injections)

*Resolution is calculated relative to the primary degradation product (2,3-dichloro-6-methoxybenzaldehyde).

References

  • Sigma-Aldrich / Merck KGaA. "2,3-Dichloro-6-methoxybenzyl alcohol | 1823363-25-2". Sigma-Aldrich Product Catalog. Available at: ]">https://www.sigmaaldrich.com[1]

  • SIELC Technologies. "Separation of 3,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column". SIELC Application Notes. Available at: ]">https://sielc.com[4]

  • BenchChem. "A Comparative Guide to HPLC and Other Chromatographic Methods". BenchChem Resources. Available at: ]">https://www.benchchem.com[2]

  • Taiwan Food and Drug Administration (TFDA). "Method of Test for Preservatives in Cosmetics (2)". TFDA Official Methods. Available at: ]">https://www.fda.gov.tw[3]

  • European Pharmacopoeia (Ph. Eur.). "2,4-Dichlorobenzyl Alcohol Monograph". Scribd Repository. Available at: [Link]6]

  • Journal of Korean Society of Occupational and Environmental Hygiene. "Gas Chromatographic Analysis of TDI, MDI and HDI Using 2-Chlorobenzyl Alcohol and 2,4-Dichlorobenzyl". Available at: ]">https://www.jksoeh.org[5]

  • Asian Journal of Pharmaceutical Research and Health Care. "Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography". Semantic Scholar. Available at: ]">https://www.semanticscholar.org[7]

Sources

Troubleshooting & Optimization

"challenges in the synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals navigating the synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol .

Synthesizing this heavily substituted benzyl alcohol from 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole) presents two major technical hurdles: achieving strict regioselectivity during the initial carbon-carbon bond formation and maintaining absolute chemoselectivity during the subsequent reduction to prevent the loss of critical halogen pharmacophores.

Below, you will find the theoretical causality behind our recommended synthetic route, self-validating protocols, and dedicated troubleshooting guides.

Global Synthetic Strategy

SyntheticWorkflow SM 3,4-Dichloroanisole DoM Directed Ortho Lithiation (-78 °C, n-BuLi) SM->DoM Step 1 DMF Formylation (DMF Quench) DoM->DMF Electrophile Aldehyde 2,3-Dichloro-6-methoxybenzaldehyde DMF->Aldehyde Workup Reduction Chemoselective Reduction (NaBH4, 0 °C) Aldehyde->Reduction Step 2 Product 2,3-Dichloro-6-methoxybenzyl alcohol Reduction->Product Isolation

Caption: Synthetic workflow for 2,3-Dichloro-6-methoxybenzyl alcohol from 3,4-dichloroanisole.

Module 1: Regioselective Formylation via Directed Ortho Lithiation (DoM)

The Causality of the Reaction: To install the hydroxymethyl precursor (an aldehyde group), we utilize Directed Ortho Lithiation (DoM). The methoxy group on the starting material acts as a strong Directed Metalation Group (DMG), coordinating the lithium ion and directing deprotonation to the ortho position (C2). The adjacent chlorine atom provides synergistic inductive stabilization of the resulting carbanion, making C2 the exclusive, thermodynamically favored site of lithiation over C6[1].

Self-Validating Protocol: Synthesis of 2,3-Dichloro-6-methoxybenzaldehyde
  • Preparation : Charge a flame-dried Schlenk flask with 1,2-dichloro-4-methoxybenzene (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Cryogenic Cooling : Cool the solution to -78 °C under a strict argon atmosphere. Causality: Operating at -78 °C is non-negotiable; higher temperatures promote the elimination of LiCl, generating highly reactive and destructive benzyne intermediates.

  • Lithiation : Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via a syringe pump. Maintain the internal temperature ≤ -70 °C. Stir for 30 minutes at -78 °C.

    • In-Process Validation : Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H NMR; >95% deuterium incorporation at the C2 position confirms successful and complete lithiation.

  • Formylation : Add anhydrous N,N-Dimethylformamide (DMF) (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].

Troubleshooting Guide: DoM & Formylation
Observed IssueRoot CauseCorrective Action
Recovery of unreacted starting material Moisture in THF or degraded n-BuLi titer.Titrate n-BuLi with diphenylacetic acid prior to use. Ensure THF is freshly distilled over Na/benzophenone.
Formation of isomeric aldehydes Loss of cryogenic control during n-BuLi addition.Slow the addition rate of n-BuLi. Ensure the internal probe reads strictly below -70 °C to prevent lithiation scrambling.
Low yield of aldehyde, presence of alcohol Over-addition of n-BuLi acting as a nucleophile on the DMF-lithium intermediate.Strictly limit n-BuLi and DMF to 1.1 equivalents.

Module 2: Chemoselective Reduction to Benzyl Alcohol

The Causality of the Reaction: Converting the intermediate aldehyde to 2,3-dichloro-6-methoxybenzyl alcohol requires a reducing agent that exclusively targets the carbonyl group. Transition metal-catalyzed hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated for this substrate. Palladium readily undergoes oxidative addition into aryl C-Cl bonds, leading to catastrophic hydrodehalogenation (loss of the chlorine pharmacophores)[2][3]. Sodium borohydride (NaBH₄) operates via nucleophilic hydride transfer, making it completely chemoselective for the electrophilic carbonyl carbon while leaving the aryl halides untouched[1].

ChemoselectivityLogic Ald 2,3-Dichloro-6-methoxybenzaldehyde Hydride Hydride Transfer (NaBH4) Ald->Hydride Chemoselective CatHydro Catalytic Hydrogenation (Pd/C + H2) Ald->CatHydro Non-selective Target Target: Benzyl Alcohol (Intact C-Cl bonds) Hydride->Target Desired Pathway Side Side Product: Dehalogenated (C-Cl Cleavage) CatHydro->Side Hydrodehalogenation

Caption: Logical relationship of reduction methods and hydrodehalogenation risks.

Self-Validating Protocol: Chemoselective Reduction
  • Preparation : Dissolve 2,3-dichloro-6-methoxybenzaldehyde (1.0 equiv) in anhydrous methanol (0.3 M concentration).

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic nature of the hydride transfer and minimizes the competitive reduction of the methanol solvent.

  • Reduction : Add NaBH₄ (1.5 equiv) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction Monitoring : Stir at 0 °C for 1 hour, then allow the flask to warm to room temperature.

    • In-Process Validation : Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the aldehyde starting material (UV active, stains brightly with 2,4-DNPH) is entirely replaced by a more polar spot (UV active, does not stain with 2,4-DNPH).

  • Workup : Quench the reaction carefully with distilled water. Remove the methanol under reduced pressure. Extract the remaining aqueous phase with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to afford the pure 2,3-dichloro-6-methoxybenzyl alcohol[1].

Troubleshooting Guide: Reduction
Observed IssueRoot CauseCorrective Action
Loss of chlorine atoms (LC-MS shows M-34 peaks) Accidental use of transition-metal catalysts or excessively harsh hydride donors (e.g., LiAlH₄ at reflux).Restrict reduction methodology strictly to NaBH₄ in alcoholic solvents at 0 °C to RT.
Incomplete reduction (Aldehyde persists on TLC) Degraded NaBH₄ or rapid consumption of the reagent by wet solvent.Use fresh NaBH₄. Ensure methanol is anhydrous. Add an additional 0.5 equiv of NaBH₄ if the reaction stalls.
Ether cleavage (Loss of methoxy group) Exposure to strong Lewis acids during workup or alternative reduction attempts.Avoid reagents like BBr₃ or AlCl₃. Stick to mild aqueous workups (water or saturated NH₄Cl).

Quantitative Data Summary

ParameterStep 1: Lithiation & FormylationStep 2: Chemoselective Reduction
Substrate 1,2-Dichloro-4-methoxybenzene2,3-Dichloro-6-methoxybenzaldehyde
Key Reagents n-BuLi (1.1 eq), DMF (1.1 eq)NaBH₄ (1.5 eq)
Solvent System Anhydrous THFAnhydrous Methanol
Temperature Profile -78 °C strictly, warming to RT0 °C, warming to RT
Reaction Time 0.5 h (lithiation) + 2 h (quench)1.0 - 2.0 h
Expected Yield 75 - 85%> 90%

Frequently Asked Questions (FAQs)

Q: Why must I use n-BuLi instead of stronger bases like t-BuLi for the lithiation step? A: While t-BuLi is a stronger base, it is highly prone to acting as a nucleophile or initiating halogen-metal exchange (lithium-halogen exchange) with the chlorine atoms on your substrate. n-BuLi provides the perfect balance of basicity to deprotonate the highly acidic C2 proton (sandwiched between the directing methoxy group and the inductive chlorine) without initiating unwanted C-Cl bond cleavage[1].

Q: Can I use DIBAL-H instead of NaBH₄ for the reduction? A: Yes, DIBAL-H (Diisobutylaluminum hydride) can be used to reduce the aldehyde to the alcohol[1]. However, DIBAL-H requires strict cryogenic conditions (-78 °C) and anhydrous handling, making it less atom-economical and operationally cumbersome compared to NaBH₄, which can be run safely at 0 °C in methanol with excellent chemoselectivity.

Q: Is there a risk of the benzyl alcohol polymerizing or degrading during storage? A: Benzyl alcohols with electron-donating groups (like the methoxy group) can be prone to forming benzylic carbocations under acidic conditions, leading to etherification or polymerization. Store the final 2,3-dichloro-6-methoxybenzyl alcohol in a tightly sealed amber vial flushed with argon at 4 °C, and ensure your final DCM extract is completely acid-free before concentration.

References

  • US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C)
  • US10167248B2 - Process for the reductive amination and selective hydrogenation of substrates containing a selected halogen Source: Google Patents URL
  • Catalytic Hydrodehalogenation of Haloarenes with Hydrogen and Hydrogen-Containing Compounds: A Review Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting Reactions Involving Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers working with substituted benzyl alcohols. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during reactions with these versatile compounds. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Oxidation Reactions - The Double-Edged Sword of Selectivity

The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation, yet it is often plagued by issues of over-oxidation and lack of selectivity.[1][2]

FAQ 1: My oxidation of a substituted benzyl alcohol is yielding a mixture of the aldehyde and the carboxylic acid. How can I improve the selectivity for the aldehyde?

Underlying Cause: Over-oxidation is a common problem, especially with strong oxidizing agents. The initially formed aldehyde is often more susceptible to oxidation than the starting alcohol. The electronic nature of the substituents on the aromatic ring also plays a crucial role; electron-donating groups can accelerate the reaction, sometimes making it difficult to stop at the aldehyde stage.[1]

Troubleshooting Strategies:

  • Reagent Selection: Switch to a milder, more selective oxidizing agent. While strong oxidants like potassium permanganate can be effective, they often lead to over-oxidation.[3] Consider using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), which are known for their selectivity in oxidizing primary alcohols to aldehydes.

  • Reaction Conditions: Carefully control the reaction temperature and time.[1] Lowering the temperature can often temper the reactivity of the oxidant and improve selectivity. Monitor the reaction closely by thin-layer chromatography (TLC) or gas chromatography (GC) to quench it as soon as the starting material is consumed.

  • Catalytic Systems: Explore catalytic methods using molecular oxygen or air as the terminal oxidant.[1] Catalysts like copper-manganese mixed oxides have shown high selectivity for the corresponding aldehydes.[4]

Data-Driven Insights: Influence of Substituents on Oxidation Rates

The electronic and steric effects of substituents on the phenyl ring significantly impact the reaction rate and can be a key factor in troubleshooting.

Substituent (para-position)Electronic EffectExpected Impact on Oxidation Rate
-OCH3Electron-donatingAccelerates the reaction[1]
-CH3Electron-donatingAccelerates the reaction[1]
-ClElectron-withdrawingSlows the reaction
-NO2Strong electron-withdrawingSignificantly slows the reaction[4]
-C(CH3)3Bulky, weak electron-donatingSteric hindrance can decrease efficiency[4]
-CF3Strong electron-withdrawingSignificantly slows the reaction[1][4]

This table summarizes general trends. Specific reaction conditions and catalysts can influence these effects.

Section 2: Nucleophilic Substitution - Navigating Reactivity and Side Reactions

The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, it typically requires activation before it can be displaced by a nucleophile.

FAQ 2: I'm trying to perform a nucleophilic substitution on a benzyl alcohol, but I'm observing low conversion and the formation of dibenzyl ether as a major byproduct. What's going wrong?

Underlying Cause: The direct displacement of the hydroxyl group is unfavorable. Acid catalysis is often employed to protonate the hydroxyl group, converting it into a better leaving group (water).[5] However, this can also lead to the formation of a resonance-stabilized benzylic carbocation, which can be attacked by another molecule of the starting benzyl alcohol, leading to the formation of dibenzyl ether.[6][7] This side reaction is particularly prevalent with primary benzyl alcohols.[6]

Troubleshooting Workflow:

G cluster_activation Leaving Group Activation Strategy cluster_conditions Reaction Condition Optimization start Low Conversion & Dibenzyl Ether Formation convert_halide Convert to Benzyl Halide (e.g., with SOCl2, PBr3) start->convert_halide Avoids direct use of acid catalyst convert_tosylate Convert to Tosylate/Mesylate start->convert_tosylate Creates a good leaving group under non-acidic conditions williamson Williamson Ether Synthesis (for ether formation) convert_halide->williamson convert_tosylate->williamson non_nucleophilic_base Use a non-nucleophilic base (e.g., NaH) williamson->non_nucleophilic_base aprotic_solvent Use a polar aprotic solvent (e.g., DMF, THF) williamson->aprotic_solvent success Successful Nucleophilic Substitution non_nucleophilic_base->success Improved Yield, Minimized Byproduct aprotic_solvent->success Improved Yield, Minimized Byproduct

Caption: Troubleshooting workflow for nucleophilic substitution.

Detailed Protocols:

Protocol 1: Conversion to Benzyl Halide followed by Substitution

  • Chlorination: To a solution of the substituted benzyl alcohol in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (SOCl2) dropwise at 0 °C. The reaction is typically complete within a few hours.

  • Bromination: Treat the substituted benzyl alcohol with phosphorus tribromide (PBr3) in a solvent like diethyl ether.

  • Purification: After the conversion is complete, carefully quench the reaction and purify the resulting benzyl halide.

  • Substitution: The purified benzyl halide can then be used in a standard SN2 reaction with the desired nucleophile.

Protocol 2: Williamson Ether Synthesis for O-Alkylation [8]

  • Alkoxide Formation: In an inert atmosphere, dissolve the substituted benzyl alcohol in a polar aprotic solvent like DMF or THF.[9][10] Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.[10]

  • Nucleophilic Attack: Once the alkoxide has formed, add the alkyl halide and allow the reaction to warm to room temperature.

  • Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product.

Section 3: Protecting Group Strategies - Orthogonality is Key

Benzyl ethers are commonly used as protecting groups for alcohols due to their stability under a wide range of conditions.[10][11] However, challenges can arise during their introduction and removal.

FAQ 3: I am trying to selectively deprotect a benzyl ether in the presence of other protecting groups, but I am observing cleavage of other groups as well. How can I achieve selective deprotection?

Underlying Cause: The choice of deprotection conditions is crucial for achieving selectivity. While hydrogenolysis (H2, Pd/C) is a common method for cleaving benzyl ethers, it can also reduce other functional groups like alkenes or alkynes.[11][12] Similarly, strongly acidic conditions used for deprotection can cleave acid-labile protecting groups like silyl ethers or acetals.[9][11]

Orthogonal Protecting Group Strategies:

The key to selective deprotection is to use an "orthogonal" protecting group strategy, where each protecting group is cleaved under a unique set of conditions that do not affect the others.[13]

Protecting GroupCommon IntroductionDeprotection ConditionsOrthogonal To
Benzyl (Bn) NaH, BnBr in DMF[10][14]H2, Pd/C; or dissolving metal reduction (Na, NH3)[9][11]Acid-labile and base-labile groups
p-Methoxybenzyl (PMB) NaH, PMBCl in DMFOxidative cleavage (DDQ, CAN)[9]Benzyl, silyl, and most other ethers
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, imidazole in DMFFluoride ion (TBAF) or mild acid[11]Benzyl ethers, esters
Acetal (e.g., MOM, THP) Corresponding chloride/dihydropyran, base/acid catalystMild acidic conditions[9]Benzyl ethers, silyl ethers

Experimental Protocol: Selective Deprotection of a PMB Ether in the Presence of a Benzyl Ether

  • Dissolve: Dissolve the protected compound in a mixture of dichloromethane and water.

  • Add Oxidant: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise at room temperature.

  • Monitor: Monitor the reaction by TLC. The PMB ether should be cleaved while the benzyl ether remains intact.

  • Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product.

Section 4: Friedel-Crafts and Dehydration Reactions - Controlling Carbocation Intermediates

The benzylic position's ability to stabilize a positive charge makes benzyl alcohols susceptible to carbocation-mediated reactions like Friedel-Crafts alkylation and dehydration.

FAQ 4: My Friedel-Crafts reaction using a substituted benzyl alcohol and an arene is giving low yields and a significant amount of polymeric material. What is the problem?

Underlying Cause: Friedel-Crafts reactions with benzyl alcohols proceed through a benzylic carbocation intermediate.[15] This highly reactive intermediate can be attacked by the arene (desired reaction) or by another molecule of the benzyl alcohol or the product (leading to self-condensation and polybenzylation).[15] Furthermore, the product of the Friedel-Crafts alkylation is often more reactive than the starting arene, leading to polyalkylation.

Troubleshooting Measures:

  • Catalyst Choice: Use a milder Lewis or Brønsted acid catalyst to reduce the rate of carbocation formation and subsequent side reactions.[16] Heterogeneous acid catalysts can also offer improved selectivity.[17]

  • Stoichiometry and Addition Order: Use a large excess of the arene to favor the desired intermolecular reaction over self-condensation. Slowly adding the benzyl alcohol to the mixture of the arene and catalyst can also help to maintain a low concentration of the alcohol and minimize side reactions.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress unwanted side reactions.

FAQ 5: I am attempting an acid-catalyzed dehydration of a secondary substituted benzyl alcohol to form a styrene, but I am getting a mixture of products, including the corresponding ether.

Underlying Cause: The acid-catalyzed dehydration of benzylic alcohols proceeds via an E1 mechanism involving a carbocation intermediate. This carbocation can either eliminate a proton to form the alkene (dehydration) or be trapped by another molecule of the alcohol to form an ether.

Strategies to Favor Elimination:

  • Strong, Non-Nucleophilic Acid: Use a strong, non-nucleophilic acid like sulfuric acid in minimal catalytic amounts.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.

  • Water Removal: Removing water as it is formed (e.g., using a Dean-Stark trap) can help to drive the equilibrium towards the alkene product.

G cluster_elimination E1 Pathway cluster_substitution SN1 Pathway start Substituted Benzyl Alcohol + Acid Catalyst protonation Protonation of Hydroxyl Group start->protonation oxonium Oxonium Ion Intermediate protonation->oxonium carbocation Resonance-Stabilized Benzylic Carbocation oxonium->carbocation Loss of Water elimination Proton Abstraction carbocation->elimination substitution Nucleophilic Attack by another Alcohol Molecule carbocation->substitution alkene Styrene Derivative (Alkene) elimination->alkene ether Dibenzyl Ether Byproduct substitution->ether

Caption: Competing pathways in acid-catalyzed reactions of benzyl alcohols.

Section 5: Esterification - Driving the Equilibrium

The Fischer esterification of benzyl alcohols with carboxylic acids is a reversible reaction that requires careful control to achieve high yields.[18]

FAQ 6: My Fischer esterification of a substituted benzyl alcohol is not going to completion, and I'm having difficulty with the workup.

Underlying Cause: Fischer esterification is an equilibrium-controlled process.[18][19] To drive the reaction towards the ester product, water, a byproduct, must be removed.[19] Workup can be complicated by the need to remove the acid catalyst and any unreacted starting materials. Benzyl alcohol itself is prone to polymerization or sulfonation in the presence of excess strong acid.

Optimization Strategies:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a stoichiometric excess of the less expensive reagent (often the carboxylic acid) to shift the equilibrium.

  • Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[20] Using too much catalyst can lead to side reactions like polymerization.

  • Alternative Methods: For sensitive substrates, consider using milder esterification methods, such as reacting the benzyl alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine.[19]

Protocol: Fischer Esterification with a Dean-Stark Trap

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap.

  • Charge Reactor: To the reaction flask, add the substituted benzyl alcohol, the carboxylic acid (typically 1.1-1.5 equivalents), a catalytic amount of p-toluenesulfonic acid, and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor: Monitor the progress of the reaction by TLC or by observing the amount of water collected.

  • Workup: Once complete, cool the reaction, wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and excess carboxylic acid, and then purify the ester.

This guide provides a framework for understanding and addressing common issues in reactions involving substituted benzyl alcohols. By focusing on the underlying chemical principles, researchers can develop robust and efficient synthetic methods.

References

  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • Chemical Transformations of Benzyl Alcohol Caused by
  • CN1118448C - The preparation method of benzyl-ether.
  • Alcohol Protecting Groups.
  • Ch 11 : Eliminations of benzylic systems. University of Calgary.
  • Benzyl Protection of Alcohols. J&K Scientific LLC. (2025).
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • Reactions of benzyl alcohol under different reaction conditions a.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • VI Protecting Groups and Orthogonal Protection Str
  • Alcoholic Hydroxyl Protection & Deprotection. Suzhou Highfine Biotech. (2024).
  • A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis. Benchchem.
  • What is the esterification reaction equation of benzyl alcohol and acetic acid?. Vedantu. (2024).
  • 15.
  • Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. Benchchem.
  • Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as c
  • Oxidation of Benzyl Alcohols by Monomeric Iron Phthalocyanine Complexes: Substituents' Effect on Their C
  • (Lab report)
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
  • Fischer Esterific
  • Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Benchchem.
  • Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes.
  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed....
  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. PMC.
  • Benzyl Deprotection of Alcohols. J&K Scientific LLC. (2021).
  • Reactions at the Benzylic Position. Chemistry Steps. (2019).
  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. (2015).
  • NS10.

Sources

"byproduct identification in the synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Byproduct Troubleshooting for 2,3-Dichloro-6-methoxybenzyl Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. The synthesis of 2,3-dichloro-6-methoxybenzyl alcohol—a critical intermediate for various active pharmaceutical ingredients (APIs)—is fraught with regioselectivity and stability challenges.

This guide dissects the two-step synthesis starting from 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole): first, a Directed ortho-Metalation (DoM) followed by formylation, and second, a carbonyl reduction. By understanding the thermodynamic and kinetic causality behind each step, you can proactively eliminate byproduct formation.

Part 1: Mechanistic Workflow & Degradation Pathways

The most critical failure point in this synthesis occurs during the generation of the 2-lithio-3,4-dichloroanisole intermediate. If temperature control fails, this species undergoes an irreversible


-elimination, generating a highly reactive benzyne intermediate that destroys the yield.

SynthesisPathway SM 3,4-Dichloroanisole (Starting Material) Lithio 2-Lithio-3,4-dichloroanisole (Reactive Intermediate) SM->Lithio n-BuLi, THF, -78°C (Directed ortho-Metalation) Benzyne Benzyne Intermediate (Degradation Pathway) Lithio->Benzyne T > -60°C (- LiCl) Aldehyde 2,3-Dichloro-6-methoxybenzaldehyde (Key Intermediate) Lithio->Aldehyde 1. DMF 2. H3O+ quench Tars Polymeric Tars / Byproducts Benzyne->Tars Dimerization / Nucleophilic Attack Alcohol 2,3-Dichloro-6-methoxybenzyl alcohol (Target API Intermediate) Aldehyde->Alcohol NaBH4, MeOH, 0°C (Carbonyl Reduction)

Figure 1: Synthesis pathway of 2,3-Dichloro-6-methoxybenzyl alcohol and benzyne degradation.

Part 2: Quantitative Byproduct Analysis

To effectively troubleshoot, you must first identify the impurities. Below is a summary of the most common byproducts encountered in this workflow, along with their analytical signatures.

Table 1: Quantitative Analysis of Common Byproducts

Byproduct NameOrigin StepRelative Retention Time (RRT)*Mass (m/z) [M]⁺Mechanism of FormationPrevention Strategy
Benzyne Dimers/Tars DoM (Step 1)Broad baseline (Late eluting)> 300

-Elimination of LiCl at T > -60 °C
Strict cryogenic control; MgCl₂ transmetalation.
4,5-Dichloro-2-methoxybenzaldehyde DoM (Step 1)1.15204Kinetic metalation at the 6-positionEnsure 30+ min equilibration at -78 °C.
3,4-Dichloroanisole DoM (Step 1)1.40176Incomplete metalation / Poor DMF quenchValidate moisture <50 ppm; use 1.1 eq n-BuLi.
2,3-Dichloro-6-methoxytoluene Reduction (Step 2)1.65190Over-reduction of benzylic alcoholMaintain 0 °C; avoid Lewis acidic impurities.

*RRT values are representative for a standard C18 Reverse-Phase HPLC method (Water/MeCN gradient).

Part 3: Troubleshooting FAQs

Q1: Why am I observing a sudden drop in yield and the formation of black, intractable tars during the formylation step? Causality: The intermediate 2-lithio-3,4-dichloroanisole is highly sensitive to thermal gradients. If the internal temperature of the reaction mixture rises above -60 °C, the intermediate undergoes a rapid elimination of lithium chloride (LiCl) to form a highly reactive benzyne species. This benzyne rapidly dimerizes or reacts with the THF solvent, leading to polymeric tars. Solution: Ensure strict cryogenic control (internal temp


 -78 °C) during the n-BuLi addition[1]. For scale-up operations where heat dissipation is poor, consider the addition of MgCl₂ to transmetalate the lithium species into a more stable Grignard reagent, which heavily resists benzyne formation[2].

Q2: My HPLC shows a secondary peak with the same mass (M⁺ = 204) as the target aldehyde. What is this byproduct? Causality: This is a regioisomer, specifically 4,5-dichloro-2-methoxybenzaldehyde. While the methoxy group strongly directs ortho (positions 2 and 6), the synergistic inductive effect of the adjacent chlorine atom makes the 2-position the most thermodynamically stable site for the lithium anion. However, rapid addition or localized concentration gradients of n-BuLi can lead to kinetic metalation at the 6-position. Solution: Optimize the metalation time (typically 30–45 minutes at -78 °C) to allow for complete thermodynamic equilibration to the more stable 2-lithio species before adding the DMF electrophile.

Q3: During the final reduction step, I am detecting a byproduct with a mass of 190 (M⁺). What went wrong? Causality: A mass of 190 corresponds to 2,3-dichloro-6-methoxytoluene, indicating an over-reduction of the benzyl alcohol. While NaBH₄ is generally a mild reducing agent, the presence of trace Lewis acidic impurities (e.g., from the previous step's HCl workup) or excessively prolonged reaction times at elevated temperatures can facilitate the reductive cleavage of the benzylic hydroxyl group. Solution: Quench the NaBH₄ reaction promptly once HPLC indicates complete consumption of the aldehyde. Maintain the reaction strictly at 0 °C to 5 °C.

Part 4: Self-Validating Experimental Protocols

Protocol A: Directed ortho-Metalation and Formylation

Objective: Synthesis of 2,3-Dichloro-6-methoxybenzaldehyde.

  • Preparation: Charge an oven-dried, argon-purged reactor with 1,2-dichloro-4-methoxybenzene (1.0 eq) and anhydrous THF (10 volumes). Scientific Rationale: System moisture must be verified via Karl Fischer titration to be <50 ppm to prevent premature protonation of the organolithium reagent.

  • Cryogenic Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump, maintaining the internal temperature strictly below -70 °C. Scientific Rationale: Exceeding this temperature threshold triggers the

    
    -elimination of LiCl, forming the destructive benzyne intermediate[2].
    
  • Equilibration & Validation: Stir the mixture for 30 minutes at -78 °C. In-Process Validation: Withdraw a 0.5 mL aliquot, quench into D₂O, and extract with CDCl₃. ¹H-NMR analysis must show >95% deuterium incorporation at the 2-position (indicated by the disappearance of the aromatic singlet at ~7.2 ppm), confirming complete metalation before proceeding.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) rapidly but at a controlled rate to prevent a temperature spike. Stir for an additional 30 minutes[1].

  • Workup: Quench the reaction with cold 1N HCl to hydrolyze the lithium hemiaminal intermediate to the target aldehyde. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Carbonyl Reduction

Objective: Synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol.

  • Preparation: Dissolve the crude 2,3-dichloro-6-methoxybenzaldehyde (1.0 eq) in Methanol (5 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise. Scientific Rationale: NaBH₄ provides 4 equivalents of hydride per mole; using 0.5 eq provides a safe thermodynamic excess to ensure complete reduction while minimizing exothermic runaway and potential over-reduction to the toluene derivative.

  • Monitoring & Validation: Stir for 1 hour at 0 °C. In-Process Validation: Perform an HPLC assay. The reaction is deemed complete when the aldehyde peak (RRT 1.0) is <1.0% relative to the alcohol product peak (RRT 0.85). The absence of the carbonyl stretch (~1690 cm⁻¹) in FT-IR serves as a rapid orthogonal check.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl to safely destroy excess hydride. Remove methanol under reduced pressure, extract the aqueous layer with Dichloromethane (DCM), dry, and evaporate to yield the pure 2,3-dichloro-6-methoxybenzyl alcohol.

References

  • Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. US Patent 10407381B2. United States Patent and Trademark Office.
  • Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition). Neal G. Anderson. Academic Press (2012). Available at:[Link]

  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Victor Snieckus. Chemical Reviews 1990, 90, 5, 879–933. Available at:[Link]

Sources

Validation & Comparative

"validation of the structure of 2,3-Dichloro-6-methoxybenzyl alcohol by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive structural validation protocol for 2,3-Dichloro-6-methoxybenzyl alcohol (CAS 1823363-25-2), a critical intermediate in the synthesis of selective 5-HT2C receptor agonists and agrochemical actives.

While NMR spectroscopy provides rapid screening, this guide demonstrates why Single-Crystal X-ray Diffraction (SC-XRD) is the mandatory "Gold Standard" for unambiguous assignment of the halogen regiochemistry, particularly to distinguish the sterically congested 2,3-dichloro isomer from its thermodynamically favored 4,5-dichloro analog.

Part 1: The Structural Challenge

In the synthesis of 2,3-dichloro-6-methoxybenzyl alcohol, the key step typically involves the lithiation of 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole). This reaction presents a classic regioselectivity problem:

  • Path A (Kinetic/Directed): Lithiation occurs at the C3 position (ortho to OMe, but sterically crowded between OMe and Cl). This yields the desired 2,3-dichloro-6-methoxy substitution pattern.

  • Path B (Steric/Thermodynamic): Lithiation occurs at the C6 position (ortho to OMe, less hindered). This yields the 4,5-dichloro-2-methoxy impurity.

Distinguishing these isomers is critical because they have identical mass (LC-MS is blind) and very similar polarities.

Visualizing the Isomer Pathways

IsomerPathways Start Starting Material 1,2-Dichloro-4-methoxybenzene Lithiation Lithiation (n-BuLi) Directed Ortho Metalation Start->Lithiation PathA Path A: C3 Attack (Crowded) Lithiation->PathA Kinetic Control PathB Path B: C6 Attack (Unhindered) Lithiation->PathB Thermodynamic Risk ProdA Target Product 2,3-Dichloro-6-methoxybenzyl alcohol (Ortho H-coupling) PathA->ProdA ProdB Impurity 4,5-Dichloro-2-methoxybenzyl alcohol (Para H-coupling) PathB->ProdB

Figure 1: Divergent synthesis pathways leading to regioisomeric ambiguity. Path A is the desired route but requires rigorous validation to confirm the 'crowded' substitution pattern.

Part 2: Comparative Analysis (NMR vs. X-ray)

NMR Spectroscopy (The Screening Tool)

NMR is the first line of defense but suffers from ambiguity in polysubstituted aromatics.

  • Protocol: Dissolve 10 mg in DMSO-

    
     or CDCl
    
    
    
    . Acquire
    
    
    H (500 MHz) and NOESY.
  • The Diagnostic Signal:

    • Target (2,3-Cl): The two remaining aromatic protons (H4 and H5) are ortho to each other. You expect two doublets with a coupling constant

      
       Hz.
      
    • Impurity (4,5-Cl): The protons are para to each other. You expect two singlets (or very weak meta-coupling,

      
       Hz).
      
  • The Failure Mode: In sterically strained systems, bond angle deformation can alter coupling constants. Furthermore, signal broadening can mask small splittings, leading to false positives. NOE correlations can be inconclusive if the methoxy group rotation is fast or averaged.

X-ray Crystallography (The Definitive Validation)

X-ray crystallography provides a direct, 3D map of electron density, rendering the position of chlorine atoms and the methoxy group undeniable.

  • Certainty: 100%. It distinguishes Cl (17 e⁻) from C (6 e⁻) and O (8 e⁻) based on scattering power.

  • Steric Insight: It reveals the out-of-plane twisting of the methoxy group caused by the adjacent chlorine atom, a key feature of the 2,3-dichloro-6-methoxy motif.

Comparison Matrix
FeatureNMR (

H/NOESY)
X-ray Crystallography (SC-XRD)
Primary Output Magnetic environment of H/C nuclei3D Electron Density Map
Regioisomer Proof Inferential (via J-coupling/NOE)Absolute & Direct
Sample Requirement ~10 mg (Solution)Single Crystal (~0.2 mm)
Time to Result 1 Hour24–48 Hours
Ambiguity Risk Moderate (Signal overlap/broadening)Zero (for good crystals)
Regulatory Weight SupportiveDefinitive (Gold Standard)

Part 3: Experimental Protocol for X-ray Validation

Step 1: Crystallization Strategy

The target compound has a melting point of ~85–88 °C. The presence of the hydroxyl (-OH) and methoxy (-OMe) groups facilitates hydrogen bonding, while the chlorines promote halogen bonding, aiding crystallization.

Recommended Method: Slow Evaporation

  • Solvent System: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Layer 0.5 mL of n-Hexane or Ethanol on top (carefully, do not mix).

  • Conditions: Cover the vial with Parafilm, poke 3 small holes, and store at 4 °C.

  • Observation: Colorless prismatic blocks should form within 2–5 days.

Step 2: Data Collection Parameters
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by Chlorine atoms.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the freely rotating methoxy group, sharpening the electron density map.

Step 3: Structure Refinement & Analysis
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Atom Assignment:

    • Locate the two heaviest peaks (

      
      ) in the difference map; these are the Chlorine atoms.
      
    • Verify their positions relative to the Methoxy oxygen.

    • Validation Check: The Cl-C-C-O(Me) torsion angle should deviate from 0° (planarity) due to steric repulsion between Cl(3) and OMe(2).

  • Hydrogen Bonding: Look for intermolecular

    
     chains linking the alcohol hydroxyl to the methoxy oxygen of a neighboring molecule.
    
Validation Workflow Diagram

XRD_Workflow Sample Crude Solid (2,3-Dichloro-6-methoxybenzyl alcohol) Cryst Crystallization (Slow Evap: DCM/Hexane) Sample->Cryst Check Microscope Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Amorphous (Retry) Mount Mount Crystal (Mitegen Loop, 100K) Check->Mount Single Block Found Collect Data Collection (Mo Kα, >99% Completeness) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (R1 < 5%, GoF ~ 1.0) Solve->Refine Result FINAL VALIDATION Unambiguous Regiochemistry Refine->Result

Figure 2: Step-by-step workflow for crystallographic validation, ensuring data integrity from sample prep to final structural assignment.

Part 4: Expected Structural Features

Based on crystallographic data of analogous halogenated anisoles (e.g., 2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione derivatives), expect the following:

  • Bond Lengths: C-Cl bonds will be approx. 1.73–1.75 Å.

  • Distortion: The benzene ring may show slight boat-deformation due to the crowding of four contiguous substituents (H, Cl, Cl, CH2OH, H, OMe - Wait, the pattern is 1,2,3,4-tetrasubstituted).

    • Correction: The pattern is 1,2,3-trisubstituted (if counting H's) or 1,2,3,6-tetrasubstituted.

    • Positions: 1-(CH2OH), 2-(Cl), 3-(Cl), 6-(OMe).

    • This leaves H4 and H5 adjacent.

  • Packing: The crystal lattice will likely be stabilized by Halogen Bonds (Cl

    
    Cl or Cl
    
    
    
    O) and classical Hydrogen Bonds.

Conclusion

For 2,3-dichloro-6-methoxybenzyl alcohol, X-ray crystallography is not just a characterization technique; it is a risk mitigation tool . It provides the only legally defensible proof that the synthesis followed the kinetic lithiation pathway (Path A), ensuring the correct pharmacophore is advanced in drug development pipelines.

References

  • Synthesis & Context

    • Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.[1][2] Patent US10407381B2. (Describes the synthesis of the 2,3-dichloro-6-methoxybenzaldehyde precursor via lithiation). Link

  • Crystallographic Methodology

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Comparative Analysis (NMR vs X-ray)
  • Analogous Structures

    • Crystal structure of (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione. PMC4384633. (Demonstrates Cl/OMe interactions in crystal lattices). Link

Sources

Cross-Validation of Analytical Methods for 2,3-Dichloro-6-methoxybenzyl alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, analytical scientists, and drug development professionals, the accurate quantification of halogenated aromatic intermediates is a critical quality attribute. 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2)[1] is a highly substituted, sterically hindered molecule often utilized in specialized agrochemical and pharmaceutical syntheses.

To ensure regulatory compliance and data integrity, analytical methods must be rigorously validated. According to the ICH Q2(R2) guidelines[2], cross-validation is required when multiple analytical methods are employed across different laboratories or development phases to ensure absolute data comparability[3]. This guide provides an objective, data-driven cross-validation of two orthogonal techniques: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) [4].

Designed by senior application scientists, this guide moves beyond basic protocol listing. We detail the causality behind every chromatographic choice and establish self-validating workflows to guarantee the trustworthiness of your analytical data.

Scientific Rationale & Methodological Causality

When developing analytical methods for 2,3-Dichloro-6-methoxybenzyl alcohol, the molecule's structural features dictate the chromatographic approach:

  • The Hydroxyl Group: Confers polarity and hydrogen-bonding capabilities, which can lead to peak tailing in gas-phase analysis if active sites are present.

  • The Dichloro & Methoxy Groups: Provide a strong UV chromophore (ideal for HPLC-UV) but also create structural isomers (e.g., 2,4-dichloro or 2,5-dichloro analogs) that require high theoretical plate counts for baseline resolution.

Why Cross-Validate HPLC-UV and GC-FID?

We selected these two orthogonal methods for cross-validation because they address different analytical vulnerabilities[4]:

  • HPLC-UV (Thermal Stability): Benzyl alcohols can be thermally labile, occasionally undergoing dehydration or oxidation in heated GC inlet ports. HPLC-UV operates at ambient or near-ambient temperatures, ensuring the intact molecule is quantified without thermal degradation artifacts.

  • GC-FID (Isomeric Resolution): GC-FID provides vastly superior theoretical plate counts compared to standard HPLC. This is critical for resolving structurally similar positional isomers that often co-elute in reverse-phase liquid chromatography.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . The instrument's sequence table must be programmed to automatically halt if the System Suitability Test (SST) criteria are not met, preventing the generation of invalid data.

Protocol A: HPLC-UV Method

Causality behind choices: We utilize a superficially porous particle (SPP) C18 column to achieve UHPLC-like efficiency at standard HPLC pressures. An acidic mobile phase (0.1% Formic Acid) is selected to suppress the ionization of any trace phenolic impurities and minimize secondary silanol interactions, ensuring a perfectly symmetrical peak.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (Acetonitrile). Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve 2,3-Dichloro-6-methoxybenzyl alcohol standard in 50:50 Water:Acetonitrile to yield a 50 µg/mL working solution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 SPP (150 mm × 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min (Isocratic 40% A / 60% B).

    • Detection: UV at 220 nm.

    • Column Temp: 30°C.

  • Self-Validating SST: Inject the 50 µg/mL standard six times.

    • Acceptance Criteria: %RSD of peak area

      
       2.0%; USP Tailing Factor 
      
      
      
      1.5. If criteria fail, the sequence aborts.
Protocol B: GC-FID Method

Causality behind choices: To prevent the thermal degradation of the benzylic alcohol group, the injection port is maintained at a moderate 220°C using a highly deactivated split liner. A mid-polarity DB-5ms column is chosen to separate the target compound from potential positional isomers based on both boiling point and dipole interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in GC-grade Ethyl Acetate to yield a 50 µg/mL solution. Add 4-chlorobenzyl alcohol (10 µg/mL) as an Internal Standard (IS) to self-correct for injection volume variability.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Inlet: 220°C, Split ratio 20:1.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Detector: FID at 280°C.

  • Self-Validating SST: Inject the standard mix.

    • Acceptance Criteria: Resolution (

      
      ) between IS and target analyte 
      
      
      
      2.0; IS peak area %RSD
      
      
      2.0%. If criteria fail, the sequence aborts.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for cross-validating these orthogonal methods per ICH Q2(R2) guidelines[2].

Workflow Sample 2,3-Dichloro-6-methoxybenzyl alcohol Sample Preparation Split Orthogonal Method Allocation Sample->Split HPLC HPLC-UV Method (Thermal Stability) Split->HPLC GC GC-FID Method (Isomeric Resolution) Split->GC SST_HPLC SST: %RSD < 2.0% Tailing < 1.5 HPLC->SST_HPLC SST_GC SST: Resolution > 2.0 IS Recovery GC->SST_GC Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) SST_HPLC->Val SST_GC->Val Stats Statistical Cross-Validation (t-test & F-test) Val->Stats

Workflow for the cross-validation of HPLC-UV and GC-FID methods per ICH Q2(R2).

Comparative Data Presentation

The experimental data generated from the validation of both methods are summarized below. Both methods were evaluated against standard ICH Q2(R2) acceptance criteria[2].

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-FIDAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL0.5 - 50 µg/mL

Limit of Detection (LOD) 0.2 µg/mL0.08 µg/mLSignal-to-Noise

3
Limit of Quantitation (LOQ) 0.6 µg/mL0.25 µg/mLSignal-to-Noise

10
Intra-day Precision (%RSD) 0.8%1.2%

2.0%
Inter-day Precision (%RSD) 1.1%1.6%

3.0%

Observation: GC-FID demonstrated superior sensitivity (lower LOD/LOQ), which is characteristic of flame ionization for carbon-rich molecules. However, HPLC-UV exhibited slightly better precision, likely due to the elimination of the injection port vaporization step.

Statistical Evaluation & Discussion

To finalize the cross-validation, the accuracy and precision of both methods must be statistically compared using incurred or spiked samples[3]. We utilized a Student's t-test (to compare means/accuracy) and an F-test (to compare variances/precision).

Table 2: Cross-Validation Recovery & Statistical Comparison

Spiked ConcentrationHPLC-UV Recovery (%)GC-FID Recovery (%)Statistical Comparison
10 µg/mL 99.5

0.8
101.2

1.2

(Pass)
50 µg/mL 100.2

0.6
99.8

0.9

(Pass)
100 µg/mL 99.8

0.7
100.5

1.1

(Pass)
F-test (Variance)



(Pass)

Conclusion of Cross-Validation: The calculated


-values for all concentration levels were below the critical 

-value (95% confidence interval), indicating no significant difference in the accuracy of the two methods. Similarly, the F-test confirmed that the precision between the two methods is statistically comparable.

Therefore, both methods are deemed interchangeable for the routine assay of 2,3-Dichloro-6-methoxybenzyl alcohol. Laboratories can confidently select HPLC-UV for routine batch release (due to ease of sample prep and thermal stability) while reserving GC-FID for impurity profiling where high-resolution separation of positional isomers is required.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. URL: [Link]

  • Global Bioanalysis Consortium Harmonization Team. "Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices". Source: nih.gov. URL: [Link]

Sources

"benchmarking the synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol against other methods"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,3-Dichloro-6-methoxybenzyl Alcohol in Modern Drug Discovery

2,3-Dichloro-6-methoxybenzyl alcohol is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring provides a scaffold for the development of novel therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth technical comparison of the primary synthetic routes to this important building block, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology for your research needs.

The strategic placement of the chloro and methoxy substituents on the aromatic ring significantly influences the molecule's electronic and steric properties, which in turn can modulate the biological activity of its derivatives. Consequently, the ability to produce this intermediate with high purity and yield is paramount for the successful progression of drug discovery programs.

Section 1: Overview of Synthetic Strategies

The synthesis of 2,3-Dichloro-6-methoxybenzyl alcohol primarily revolves around two well-established and reliable transformations in organic chemistry: the reduction of a corresponding carbonyl compound. The choice of starting material, either the benzaldehyde or the benzoic acid derivative, dictates the selection of the reducing agent and the overall process parameters. This guide will benchmark two principal pathways:

  • Method A: Reduction of 2,3-Dichloro-6-methoxybenzaldehyde. This is often the more direct route, utilizing milder reducing agents.

  • Method B: Reduction of 2,3-Dichloro-6-methoxybenzoic Acid. This pathway requires more potent reducing agents but can be advantageous if the benzoic acid is a more readily available precursor.

A third, less common but industrially relevant method, the hydrolysis of the corresponding benzyl halide, will also be discussed for a comprehensive comparison.

Logical Flow of Synthetic Pathways

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_target Target Molecule 2,3-Dichloro-6-methoxybenzaldehyde 2,3-Dichloro-6-methoxybenzaldehyde 2,3-Dichloro-6-methoxybenzyl_alcohol 2,3-Dichloro-6-methoxybenzyl_alcohol 2,3-Dichloro-6-methoxybenzaldehyde->2,3-Dichloro-6-methoxybenzyl_alcohol Method A: Reduction 2,3-Dichloro-6-methoxybenzoic_acid 2,3-Dichloro-6-methoxybenzoic_acid 2,3-Dichloro-6-methoxybenzoic_acid->2,3-Dichloro-6-methoxybenzyl_alcohol Method B: Reduction 2,3-Dichloro-6-methoxybenzyl_chloride 2,3-Dichloro-6-methoxybenzyl_chloride 2,3-Dichloro-6-methoxybenzyl_chloride->2,3-Dichloro-6-methoxybenzyl_alcohol Method C: Hydrolysis

Caption: Overview of the main synthetic routes to 2,3-Dichloro-6-methoxybenzyl alcohol.

Section 2: Method A - Reduction of 2,3-Dichloro-6-methoxybenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 2,3-dichloro-6-methoxybenzaldehyde, two common and highly effective reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Mechanism of Hydride Reduction

The underlying principle for both reagents is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step (workup) to yield the final alcohol.

Caption: Generalized mechanism for the hydride reduction of an aldehyde.

Comparative Analysis: Sodium Borohydride vs. Lithium Aluminum Hydride
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selective. Reduces aldehydes and ketones.[1]Stronger, less selective. Reduces aldehydes, ketones, esters, carboxylic acids, and amides.[1]
Solvent Protic solvents (e.g., methanol, ethanol) can be used.Aprotic, anhydrous solvents (e.g., diethyl ether, THF) are required. Reacts violently with water.
Workup Typically simpler, often involving acidification and extraction.Requires careful quenching of excess reagent before acidic workup due to its high reactivity.
Safety Relatively safer and easier to handle.Pyrophoric and highly reactive with water and protic solvents, requiring more stringent handling procedures.
Cost Generally more cost-effective for large-scale synthesis.More expensive.
Experimental Protocols

This protocol is adapted from established procedures for the reduction of substituted benzaldehydes.

Materials:

  • 2,3-Dichloro-6-methoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,3-Dichloro-6-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dichloro-6-methoxybenzyl alcohol.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: Based on analogous reductions of dichlorobenzaldehydes, yields are typically in the range of 85-95%.[2]

Caution: LiAlH₄ is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere.

Materials:

  • 2,3-Dichloro-6-methoxybenzaldehyde

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Deionized water

  • Sodium hydroxide solution (15%)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,3-Dichloro-6-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate and washes over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify as described in Protocol A1.

Section 3: Method B - Reduction of 2,3-Dichloro-6-methoxybenzoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than that used for aldehydes. Lithium aluminum hydride is the reagent of choice for this transformation. Sodium borohydride is generally not reactive enough to reduce carboxylic acids under standard conditions.

Mechanism of Carboxylic Acid Reduction with LiAlH₄

The reduction of a carboxylic acid with LiAlH₄ is a more complex process than aldehyde reduction. It involves an initial acid-base reaction to form a lithium carboxylate salt, followed by hydride attack.

Caption: Simplified schematic of carboxylic acid reduction by LiAlH₄.

Experimental Protocol

This protocol is based on standard procedures for the reduction of aromatic carboxylic acids.

Materials:

  • 2,3-Dichloro-6-methoxybenzoic acid

  • Anhydrous THF

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (2 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 2,3-Dichloro-6-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ as described in Protocol A2.

  • Filter the aluminum salts and wash with THF.

  • Combine the filtrate and washes and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 2 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude alcohol.

  • Purify by recrystallization or column chromatography.

Section 4: Method C - Hydrolysis of 2,3-Dichloro-6-methoxybenzyl Chloride

This method is particularly relevant in industrial settings where the benzyl chloride precursor might be readily available. The process typically involves a two-stage reaction: formation of an ester intermediate followed by hydrolysis.[3][4]

Reaction Principle

The benzyl chloride is first reacted with a salt of a weak acid, such as sodium acetate, often in the presence of a phase transfer catalyst, to form the corresponding benzyl ester. This ester is then hydrolyzed under basic conditions to yield the benzyl alcohol.[3][4]

Experimental Protocol (Conceptual)

A typical procedure would involve heating the benzyl chloride with sodium acetate in an aqueous solution with a phase transfer catalyst like a quaternary ammonium salt, followed by the addition of a strong base such as sodium hydroxide to effect hydrolysis.[3][4] Yields for analogous reactions, such as the synthesis of 2,4-dichlorobenzyl alcohol, have been reported to be high, in the range of 94-95%.[3][4]

Section 5: Comparative Summary and Recommendations

MethodPrecursorKey ReagentsAdvantagesDisadvantagesTypical Yield
A1 AldehydeNaBH₄, MethanolMild conditions, high selectivity, safe to handle, cost-effective.Not suitable for reducing other functional groups.85-95%
A2 AldehydeLiAlH₄, Anhydrous Ether/THFFast and effective for aldehydes.Highly reactive, requires anhydrous conditions and stringent safety precautions.>90%
B1 Carboxylic AcidLiAlH₄, Anhydrous THFCan be used when the aldehyde is not readily available.Requires a stronger, more hazardous reducing agent; more complex workup.80-90%
C Benzyl ChlorideSodium Acetate, NaOH, Phase Transfer CatalystPotentially high-yielding and suitable for large-scale production.Requires the benzyl chloride precursor, which may not be readily accessible.~95%[3][4]
Recommendations for Selection:
  • For routine laboratory synthesis with readily available aldehyde: Method A1 (Sodium Borohydride Reduction) is the recommended choice due to its high yield, operational simplicity, and superior safety profile.

  • When the corresponding carboxylic acid is the primary starting material: Method B1 (Lithium Aluminum Hydride Reduction) is the most viable option, despite the need for more rigorous experimental control.

  • For large-scale industrial production where the benzyl chloride is available: Method C (Hydrolysis of Benzyl Chloride) offers a high-yielding and economically favorable route.

Section 6: Purification and Characterization

Regardless of the synthetic route chosen, purification of the final product is crucial.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., toluene-petroleum ether) is an effective method for obtaining high-purity material.[2]

  • Column Chromatography: If recrystallization is not effective or for oily products, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard purification technique.

The identity and purity of the synthesized 2,3-Dichloro-6-methoxybenzyl alcohol should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

References

  • Sciencemadness Discussion Board. (2013, September 7). Preparation of Benzaldehyde from Benzyl Alcohol. Retrieved from [Link]

  • Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. Retrieved from [Link]

  • EP0047622A1 - Preparation of dichlorobenzyl alcohol - Google Patents.
  • EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents.
  • Process for producing 2,6-dichlorobenzyl alcohol - European Patent Office. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents.

Sources

Synthetic Utility of 2,3-Dichloro-6-methoxybenzyl Alcohol: A Comparative Guide for Advanced Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex binding pockets (such as allosteric kinase sites or highly specific GPCR domains), the demand for densely functionalized, sterically constrained building blocks has surged. 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) is a highly specialized intermediate that offers unique spatial geometry and electronic tuning [1].

Unlike simple benzyl alcohols, this molecule presents a formidable synthetic challenge due to its di-ortho substitution pattern. This guide objectively compares its synthetic utility against more common benzylic building blocks, providing researchers with the mechanistic causality and experimental protocols necessary to successfully deploy it in complex syntheses.

Structural and Electronic Profiling

The synthetic behavior of a benzylic alcohol is dictated by the electronic nature of the aromatic ring and the steric environment around the benzylic carbon. 2,3-Dichloro-6-methoxybenzyl alcohol features a unique "push-pull" electronic system coupled with extreme steric shielding.

  • Steric Hindrance (Di-ortho Effect): The benzylic carbon is flanked by a bulky chlorine atom at the 2-position and a methoxy group at the 6-position. This creates a highly restricted trajectory for incoming nucleophiles during SN2-type displacements.

  • Electronic "Push-Pull": The 6-methoxy group is strongly electron-donating via resonance (+R), which stabilizes benzylic carbocations (favoring SN1 pathways in acidic media). Conversely, the 2,3-dichloro motif exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic aromatic substitution while increasing the lipophilicity of the resulting scaffold.

ElectronicEffects A Benzylic -OH (Reaction Center) B 2-Chloro Group (Ortho) B->A -I Effect (Withdrawal) Steric Shielding C 6-Methoxy Group (Ortho) C->A +R Effect (Donation) Steric Shielding D 3-Chloro Group (Meta) D->B Inductive Reinforcement

Caption: Electronic and steric forces acting on the benzylic reaction center of 2,3-Dichloro-6-methoxybenzyl alcohol.

Comparative Synthetic Utility

To understand when to utilize 2,3-Dichloro-6-methoxybenzyl alcohol, we must compare it against standard alternatives like 2,4-Dichlorobenzyl alcohol (a common antiseptic and building block) [2] and unsubstituted Benzyl alcohol .

Quantitative Comparison Table
Building BlockCAS NumberSubstitution PatternSteric Hindrance (Benzylic C)Electronic Effect on RingTypical Mitsunobu Yield*
2,3-Dichloro-6-methoxybenzyl alcohol 1823363-25-22,3-diCl, 6-OMeVery High (Di-ortho)Mixed (Push-Pull)40 - 60% (Requires optimization)
2,4-Dichlorobenzyl alcohol 1777-82-82,4-diClModerate (Mono-ortho)Strongly Withdrawing (-I)80 - 90%
2-Methoxybenzyl alcohol 612-16-82-OMeModerate (Mono-ortho)Strongly Donating (+R)85 - 95%
Benzyl alcohol 100-51-6NoneLowNeutral> 95%

*Yields are representative of standard etherification with a model phenol using DIAD/PPh3 at room temperature.

Mechanistic Implications in Key Transformations
  • Etherification (Mitsunobu Reaction): The Mitsunobu reaction is a staple for converting alcohols to ethers with stereochemical inversion (or simply functionalization for primary/benzylic alcohols) [3]. While 2,4-Dichlorobenzyl alcohol reacts smoothly, the di-ortho substitution of 2,3-Dichloro-6-methoxybenzyl alcohol severely impedes the formation of the alkoxyphosphonium intermediate. Standard DEAD (Diethyl azodicarboxylate) often fails, necessitating the use of the slightly more sterically forgiving DIAD (Diisopropyl azodicarboxylate) and strict temperature control to prevent the premature decomposition of the Morrison-Brunn-Huisgen betaine intermediate.

  • Oxidation to Benzaldehyde: Oxidation using Swern conditions or Dess-Martin Periodinane (DMP) proceeds efficiently. The di-ortho substitution actually protects the resulting aldehyde from over-oxidation to the carboxylic acid, making it a highly stable intermediate for subsequent reductive aminations.

  • Halogenation: Conversion to the benzyl chloride (e.g., using SOCl2) is complicated by the +R effect of the methoxy group, which can promote Friedel-Crafts-type dimerization if the reaction is not kept strictly anhydrous and cold.

Experimental Methodology: Sterically Hindered Mitsunobu Etherification

Because standard protocols fail for highly congested di-ortho benzylic alcohols, the following self-validating protocol is engineered specifically for coupling 2,3-Dichloro-6-methoxybenzyl alcohol with a model phenol.

Causality Check: Why use DIAD over DEAD? DIAD is a liquid at room temperature, ensuring better homogeneity in the reaction mixture, and its slightly altered steric profile often yields better results with congested alkoxyphosphonium salts.

Step-by-Step Protocol
  • Reagent Assembly: In an oven-dried, argon-purged flask, dissolve 2,3-Dichloro-6-methoxybenzyl alcohol (1.0 equiv, 1.0 mmol) and the target phenol (1.2 equiv, 1.2 mmol) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol) to the solution. Stir until completely dissolved.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Crucial Step: The low temperature prevents the betaine intermediate from undergoing side reactions (such as hydrazine formation) before the sterically hindered alcohol can attack.

  • Betaine Formation: Add DIAD (1.5 equiv, 1.5 mmol) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Nucleophilic Attack: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor via LCMS or TLC. Due to steric hindrance, full conversion may require 18–24 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc). Self-Validation: The presence of a byproduct peak corresponding to triphenylphosphine oxide (TPPO) in crude NMR confirms the redox cycle was active, even if the yield is low.

ExperimentalWorkflow Step1 1. Reagent Assembly Alcohol + Phenol + PPh3 in anhydrous THF Step2 2. Thermal Control Chill to 0°C under Argon Step1->Step2 Step3 3. Betaine Formation Dropwise addition of DIAD (Slow) Step2->Step3 Prevents premature decomposition Step4 4. Nucleophilic Attack Warm to RT, stir 18-24h Step3->Step4 Overcomes severe steric hindrance Step5 5. Workup & Purification Aqueous quench, Flash Chromatography Step4->Step5

Caption: Optimized Mitsunobu workflow for highly sterically hindered di-ortho benzylic alcohols.

References

  • Encyclopedia MDPI. "Mitsunobu Reaction." MDPI Encyclopedia. Available at:[Link]

Safety Operating Guide

Operational Guide: Personal Protective Equipment & Handling Protocols for 2,3-Dichloro-6-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an integrated system of risk mitigation. 2,3-Dichloro-6-methoxybenzyl alcohol (CAS: 1823363-25-2) 1 is a halogenated aromatic compound widely utilized as an organic building block in drug development.

Understanding the causality behind its hazards is critical: the presence of two electronegative chlorine atoms significantly increases the molecule's lipophilicity (LogP ~2.49) 1, allowing it to readily permeate standard porous materials and biological membranes. Meanwhile, the hydroxyl group can participate in hydrogen bonding, making the compound a severe irritant to mucous membranes.

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, grounded in 22 and the National Research Council's Prudent Practices in the Laboratory [[3]]().

Physicochemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must quantify the threat. The following table summarizes the quantitative data and hazard classifications for 2,3-Dichloro-6-methoxybenzyl alcohol and its structural analogs 4.

Parameter / Hazard CodeValue / DescriptionScientific Causality & Operational Implication
Molecular Weight 207.05 g/mol Relatively low molecular weight allows for fine dust generation during solid transfer; requires strict respiratory/ventilation controls.
LogP 2.4943High lipophilicity drives rapid dermal absorption. Standard latex gloves will degrade; chemical-resistant barriers are mandatory.
H302 Harmful if swallowedAccidental ingestion via contaminated hands. Mandates strict doffing protocols and prohibition of food/drink in the workspace.
H315 / H319 Causes skin/eye irritationThe compound reacts with moisture on the skin and eyes. Requires indirect-vented goggles to prevent vapor and particulate ingress.
H335 May cause respiratory irritationInhalation of airborne particulates inflames the respiratory tract. All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix

According to 33, PPE is the final barrier of defense. The following matrix outlines the required gear and the mechanistic reasoning behind each selection.

Protection ZoneRequired EquipmentCausality & Justification
Hands Double-layered Nitrile Gloves (Minimum 5 mil thickness)Halogenated aromatics can permeate natural rubber (latex). Nitrile provides superior chemical resistance. Double gloving ensures a backup barrier if the outer layer experiences a micro-tear.
Eyes/Face Indirect-Vented Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed to fine dust and vapors. Indirect vents prevent airborne particulates from bypassing the seal.
Body Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fibers (like polyester) can melt into the skin if a secondary reaction causes a fire. Cotton or FR materials provide a safe, removable barrier against spills.
Respiratory Chemical Fume Hood (Engineering Control)Prevents inhalation of H335-classified dust. If a hood is unavailable or fails, an N95 or half-mask respirator with organic vapor/particulate cartridges is required.
Operational Workflow & Handling Protocols

The following diagram illustrates the logical progression of handling this compound, including the critical pivot to emergency response if a spill occurs.

G A Pre-Operation PPE Donning & Fume Hood Check B Material Transfer (2,3-Dichloro-6-methoxybenzyl alcohol) A->B C Reaction / Processing B->C E Spill Detected! B->E Accidental Release D Post-Operation Decontamination & PPE Doffing C->D C->E F Evacuate & Isolate Area E->F G Don Spill-Kit PPE F->G H Containment & Cleanup G->H I Hazardous Waste Disposal H->I

Fig 1. Operational workflow for handling 2,3-Dichloro-6-methoxybenzyl alcohol and spill response.

Step-by-Step Handling Methodology (Self-Validating System)

Step 1: Environmental Control Validation

  • Action: Turn on the chemical fume hood and observe the digital airflow monitor (target: 80-100 feet per minute).

  • Validation: Tape a small, 1-inch piece of tissue paper to the bottom of the sash. It must pull steadily inward. If the paper flutters outward or hangs motionless, the ventilation has failed. Abort the operation immediately.

Step 2: PPE Integrity Verification

  • Action: Select chemical-resistant nitrile gloves.

  • Validation: Before donning, roll the cuff tightly to trap air and inflate the glove fingers. Squeeze gently. If the glove loses pressure, a micro-tear exists. Discard and test a new pair.

Step 3: Material Transfer

  • Action: Weigh the 2,3-Dichloro-6-methoxybenzyl alcohol using a grounded, anti-static stainless steel spatula into a pre-weighed container inside the hood.

  • Validation: Observe the analytical balance reading. A rapidly stabilizing readout validates that static electricity and convective hood drafts have been mitigated. If the reading continuously drifts, adjust the sash height to reduce turbulence.

Step 4: Post-Operation Decontamination & Doffing

  • Action: Wash all reusable spatulas with a suitable organic solvent (e.g., acetone) followed by a deionized water rinse. Remove the outer pair of nitrile gloves using the "beak method" (pulling the glove inside out over itself).

  • Validation: Inspect the inner glove. It must remain completely dry and visually clean. Any discoloration or moisture indicates a breach in the primary barrier, requiring immediate hand washing and an incident review.

Spill Response & Waste Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the chlorinated dust, exacerbating the H335 inhalation hazard. Follow this self-validating spill protocol:

Step 1: Immediate Isolation

  • Action: Stop all work, close the fume hood sash (if the spill is inside), and alert nearby personnel to evacuate the immediate 10-foot radius.

Step 2: Containment & Neutralization

  • Action: If the compound is in solution, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels, which can act as fuel if a secondary exothermic reaction occurs. If it is a solid powder spill, cover it gently with damp absorbent pads to suppress dust generation.

  • Validation: Observe the spill perimeter. The spill must stop expanding. If the liquid continues to pool outward, the absorbent barrier is too thin and requires immediate reinforcement before proceeding to center absorption.

Step 3: Hazardous Waste Disposal

  • Action: Using a plastic scoop (to prevent sparking), transfer the absorbed material into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket). Label the container explicitly: "Hazardous Waste: 2,3-Dichloro-6-methoxybenzyl alcohol / Halogenated Organic."

  • Validation: Seal the container and wipe the exterior with a damp cloth. Run a dry nitrile-gloved hand over the exterior; the surface must be completely free of particulate drag or chemical residue before transport to the waste accumulation area.

References
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Verified URL:[Link] [[3.5]]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Verified URL:[Link] [[3.10]]

Sources

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